Edrophonium Chloride
Description
This compound is the chloride salt form of edrophonium, a short and rapid-acting cholinesterase inhibitor with parasympathomimetic activity. Echothiophate chloride potentiates the action of endogenous acetylcholine by inhibiting acetylcholinesterase that hydrolyzes acetylcholine. When applied topically to the eye, this agent prolongs stimulation of the parasympathetic receptors at the neuromuscular junctions of the longitudinal muscle of the ciliary body. Contraction of longitudinal muscle pulls on the scleral spur, and opens the trabecular meshwork, thereby increases aqueous humor outflow from the eye and reduces intraocular pressure.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1951.
See also: Edrophonium (has active moiety).
Propriétés
IUPAC Name |
ethyl-(3-hydroxyphenyl)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKDSDJJOVIHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
312-48-1 (Parent) | |
| Record name | Edrophonium chloride [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022978 | |
| Record name | Edrophonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116-38-1 | |
| Record name | Edrophonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edrophonium chloride [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edrophonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Edrophonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Edrophonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDROPHONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO611KSM5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Edrophonium Chloride on Cholinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edrophonium chloride is a short-acting, reversible acetylcholinesterase (AChE) inhibitor. Its primary pharmacological action is the inhibition of the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine (ACh) at cholinergic synapses. This accumulation potentiates the action of ACh on both nicotinic and muscarinic receptors. This guide provides a detailed technical overview of the mechanism of action of this compound, including its molecular interactions, effects on cholinergic receptor subtypes, and the experimental methodologies used to elucidate these actions.
Introduction
This compound is a quaternary ammonium compound that has been historically utilized as a diagnostic agent for myasthenia gravis (the Tensilon test) and for reversing the effects of non-depolarizing neuromuscular blocking agents.[1][2][3] Its rapid onset and short duration of action make it a valuable tool in clinical and research settings.[1][4] The principal mechanism of edrophonium is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][5][6] This inhibition leads to an increased concentration and prolonged residence time of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission at both neuromuscular junctions and autonomic synapses.[7][8]
Molecular Mechanism of Action
Inhibition of Acetylcholinesterase (AChE)
Edrophonium is a non-covalent, reversible inhibitor of AChE.[9] The interaction is primarily electrostatic. The positively charged quaternary ammonium group of edrophonium binds to the anionic subsite of the AChE active site, which is rich in aromatic amino acids.[10] This binding is further stabilized by hydrogen bonds.[11] Unlike organophosphates or carbamates, edrophonium does not form a covalent bond with the serine residue in the esteratic subsite of the enzyme, which accounts for its rapid reversibility and short duration of action.[11] Some studies suggest that edrophonium binds to an allosteric site involving serine-103, in contrast to other AChE inhibitors like neostigmine and pyridostigmine which bind to the active site.[12]
Effects on Cholinergic Receptors
The primary effects of edrophonium on cholinergic receptors are indirect, resulting from the increased synaptic concentration of acetylcholine.[13] ACh acts on two main types of receptors: nicotinic and muscarinic.[13][14]
-
Nicotinic Acetylcholine Receptors (nAChRs): Located at the neuromuscular junction, autonomic ganglia, and in the central nervous system, nAChRs are ligand-gated ion channels.[2] The accumulation of ACh leads to enhanced stimulation of nAChRs, which in the neuromuscular junction, results in increased muscle contraction.[13] This is the basis for the transient improvement in muscle strength observed in myasthenia gravis patients upon administration of edrophonium.[3] However, at higher concentrations, edrophonium can directly interact with nAChRs, acting as a channel blocker and enhancing receptor desensitization.[15]
-
Muscarinic Acetylcholine Receptors (mAChRs): These G-protein coupled receptors are found in various organs innervated by the parasympathetic nervous system, as well as in the central nervous system.[2] Increased ACh levels stimulate mAChRs, leading to parasympathomimetic effects such as bradycardia, increased salivation, and gastrointestinal motility.[13] There is also evidence to suggest that edrophonium can act as a direct competitive antagonist at M2 and M3 muscarinic receptor subtypes, albeit with lower affinity than its action on AChE.[16]
Quantitative Data
The following tables summarize the quantitative data on the interaction of this compound with acetylcholinesterase and cholinergic receptors.
Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound
| Enzyme Source | Parameter | Value (µM) | Reference |
| Human Erythrocytes | Ki | 0.2 | [5] |
| Human Erythrocytes | IC50 | 0.2 | [5] |
| Purified Calf Forebrain | Ki | 0.2 | [5] |
| Purified Calf Forebrain | IC50 | 0.05 | [5][6] |
| Purified Octopus Brain | Ki | 0.4 | [5] |
| Purified Octopus Brain | IC50 | 0.5 | [5][6] |
Table 2: Interaction of this compound with Cholinergic Receptors
| Receptor Subtype | Species/System | Parameter | Value | Reference |
| Muscarinic M2 | Guinea Pig Atria | Apparent Dissociation Constant | 21 µM | [16] |
| Muscarinic M3 | Guinea Pig Submandibular Gland | Apparent Dissociation Constant | 34 µM | [16] |
| Cardiac Muscarinic | Guinea Pig | pA2 | 4.61 | [16] |
| Tracheal Muscarinic | Guinea Pig | pA2 | 4.03 | [16] |
| Nicotinic (α2βγδ) | Xenopus laevis Oocytes | IC50 (-60 mV) | 82.1 µM | [15] |
| Nicotinic (α2βγδ) | Xenopus laevis Oocytes | IC50 (-90 mV) | 50.8 µM | [15] |
| Nicotinic (α2βγδ) | Xenopus laevis Oocytes | IC50 (-120 mV) | 41.1 µM | [15] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and create a series of dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of the different concentrations of this compound solution to respective wells. Include a control well with buffer only.
-
Add 10 µL of AChE solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a reaction mixture containing 154 µL of assay buffer, 1 µL of substrate, and 0.5 µL of DNTB for each well.[17]
-
Initiate the reaction by adding 150 µL of the reaction mixture to each well.[17]
-
Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every minute) for 10 minutes using a microplate reader.[17]
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of edrophonium.
-
Determine the percentage of inhibition for each edrophonium concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the edrophonium concentration to determine the IC50 value.
Radioligand Binding Assay for Muscarinic Receptors
This assay measures the competitive binding of edrophonium to muscarinic receptors using a radiolabeled antagonist.
Principle: The ability of edrophonium to displace a specific high-affinity radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) from muscarinic receptors in a tissue membrane preparation is quantified.
Materials:
-
Tissue preparation rich in muscarinic receptors (e.g., guinea pig atrial or submandibular gland membranes)
-
[3H]N-methylscopolamine ([3H]NMS)
-
This compound solutions of varying concentrations
-
Atropine (for determining non-specific binding)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare membrane homogenates from the desired tissue.
-
In reaction tubes, add a fixed concentration of [3H]NMS, the membrane preparation, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of atropine to a set of tubes instead of edrophonium.
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each edrophonium concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the edrophonium concentration to determine the IC50 or Ki value.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound at the cholinergic synapse.
Caption: Interaction of Acetylcholine and Edrophonium with the AChE active site.
Caption: Experimental workflows for studying Edrophonium's effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Myasthenia gravis - Wikipedia [en.wikipedia.org]
- 3. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 4. mims.com [mims.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound [glowm.com]
- 9. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Human Acetylcholinesterase - Proteopedia, life in 3D [proteopedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Edrophonium - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of edrophonium with muscarinic acetylcholine M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Edrophonium Chloride synthesis and purification for research use
An In-depth Technical Guide to the Synthesis and Purification of Edrophonium Chloride for Research Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (N-Ethyl-3-hydroxy-N,N-dimethylbenzenaminium chloride) for research applications. The methodologies outlined are based on established chemical principles and analytical standards, ensuring the production of a high-purity compound suitable for scientific investigation.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of 3-dimethylaminophenol with an ethylating agent, such as ethyl bromide, to form the quaternary ammonium bromide salt. This reaction is a classic example of the Menshutkin reaction. The second step involves an anion exchange to replace the bromide ion with a chloride ion.[1]
Chemical Synthesis Pathway
The synthesis begins with the quaternization of the tertiary amine in 3-dimethylaminophenol, followed by a salt metathesis reaction to yield the final chloride salt.
Caption: Synthesis pathway of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Edrophonium Bromide
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-dimethylaminophenol (1.0 eq).
-
Dissolve the starting material in a suitable solvent, such as acetonitrile or ethanol.
-
Add ethyl bromide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, collect the crude Edrophonium Bromide by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the crude solid with a non-polar solvent like diethyl ether to remove unreacted starting materials.
Step 2: Synthesis of this compound
-
Dissolve the crude Edrophonium Bromide in a minimal amount of a water/ethanol mixture.
-
In a separate flask, prepare a solution of silver chloride (AgCl) (1.05 eq) in a similar solvent system. Note: AgCl has low solubility and will form a suspension.
-
Add the AgCl suspension to the Edrophonium Bromide solution and stir vigorously at room temperature for 2-3 hours, protected from light. Silver bromide (AgBr), which is less soluble than AgCl, will precipitate.
-
Monitor the completion of the anion exchange by testing for the absence of bromide ions in the supernatant (e.g., with silver nitrate test).
-
Remove the precipitated AgBr by filtration through a fine filter medium (e.g., Celite).
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.
Data Presentation: Synthesis Reactants
| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 3-Dimethylaminophenol | 137.18 | 1.0 |
| Ethyl Bromide | 108.97 | 1.1 |
| Silver Chloride | 143.32 | 1.05 |
Purification of this compound
As a quaternary ammonium compound (QAC), this compound can be challenging to purify due to its high polarity and salt-like nature.[2] Common methods include recrystallization and chromatographic techniques. The choice of method depends on the nature of the impurities and the desired final purity.
Purification Workflow
A typical workflow for purifying the crude product involves selecting an appropriate method, isolating the pure compound, and drying it thoroughly.
Caption: General workflow for the purification of this compound.
Experimental Protocols: Purification
Protocol 1: Recrystallization Recrystallization is a common and effective method for purifying solid compounds.[3] The selection of an appropriate solvent is critical. This compound is very soluble in water and freely soluble in ethanol.[4] A mixture of these, or an ethanol/diethyl ether system, is often suitable.
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to completely dissolve the solid.
-
If impurities remain undissolved, perform a hot filtration.
-
Slowly add a less polar co-solvent (e.g., diethyl ether or ethyl acetate) to the clear solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent. The Japanese Pharmacopoeia specifies drying in a vacuum over phosphorus (V) oxide for 3 hours.[4]
Protocol 2: Chromatographic Purification For impurities that are difficult to remove by recrystallization, chromatographic methods can be employed. Due to the ionic nature of this compound, normal-phase silica gel chromatography can be challenging.[2] However, techniques like normal-phase ion-pair chromatography have proven effective for purifying QACs.[2]
-
Prepare a stationary phase (e.g., silica gel).
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Prepare a mobile phase consisting of a solvent mixture (e.g., methanol/chloroform/ammonia)[4] or a system using a mobile phase additive like sodium bromide to improve elution.[2]
-
Load the sample onto the column and elute with the mobile phase.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization and Quality Control
After purification, the identity and purity of this compound must be confirmed using various analytical techniques. Commercial research-grade this compound typically has a purity of ≥98% by HPLC.
Quality Control Workflow
A series of analytical tests are performed to ensure the final product meets the required specifications for research use.
Caption: Quality control workflow for final product validation.
Analytical Methods and Specifications
The following table summarizes key quality control tests and their typical specifications, largely derived from pharmacopoeial standards.[4]
| Test | Method | Specification |
| Appearance | Visual Inspection | White crystals or crystalline powder.[4] |
| Identity A | Colorimetric Test | Addition of Iron (III) chloride solution develops a light red-purple color.[4] |
| Identity B | Qualitative Test for Chloride | A solution (1 in 50) responds to standard tests for chloride ions.[4] |
| Purity (Related Substances) | Thin-Layer Chromatography (TLC) | Plate: Silica gel with fluorescent indicator. Mobile Phase: Methanol, Chloroform, Ammonia (16:4:1). Detection: UV light (254 nm). Result: Impurity spots are not more intense than a standard solution (e.g., 1.0%).[4] |
| Assay (Purity) | HPLC or Potentiometric Titration | ≥ 98.0% when dried.[4] Titration with 0.1 mol/L perchloric acid in acetic anhydride/acetic acid.[4] |
| Melting Point | Capillary Method | 166 - 171°C (with decomposition).[4] |
| Loss on Drying | Gravimetric (Vacuum) | Not more than 0.20% (1g, in vacuum, P4O10, 3 hours).[4] |
| Heavy Metals | Colorimetric Limit Test | Not more than 20 ppm.[4] |
Mechanism of Action: Acetylcholinesterase Inhibition
For researchers using this compound, understanding its mechanism of action is crucial. It is a rapid-onset, short-acting, and reversible acetylcholinesterase (AChE) inhibitor.[1][5] By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh) at the neuromuscular junction, thereby increasing the concentration and prolonging the effect of ACh in the synaptic cleft.[6][7][8]
Caption: Mechanism of action of this compound.
This guide provides a foundational framework for the synthesis and purification of this compound. Researchers should always perform these procedures with appropriate safety precautions in a certified laboratory setting. The specific reaction conditions and purification methods may require optimization based on the scale of the synthesis and the available laboratory equipment.
References
- 1. Edrophonium - Wikipedia [en.wikipedia.org]
- 2. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]
- 3. mt.com [mt.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
Pharmacokinetics and pharmacodynamics of Edrophonium Chloride in animal models
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Edrophonium Chloride in Animal Models
Introduction
This compound is a rapid-onset, short-acting, and reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] As a quaternary ammonium compound, it is primarily used in veterinary and human medicine for the diagnosis of myasthenia gravis (the "Tensilon test") and for the reversal of neuromuscular blockade induced by non-depolarizing muscle relaxants.[1][4][5][6] Its distinct pharmacokinetic and pharmacodynamic properties make it a valuable tool in both clinical and research settings. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a specific focus on data obtained from animal models, to support researchers, scientists, and drug development professionals.
Pharmacodynamics: The Mechanism of Action
The primary pharmacodynamic effect of edrophonium is the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine (ACh) at the neuromuscular junction and other cholinergic synapses.[1][4][5][7][8]
Mechanism of Action:
-
Enzyme Inhibition : Edrophonium reversibly binds to the anionic site of the acetylcholinesterase enzyme.[9] This binding is transient, which accounts for the drug's short duration of action.[1][5]
-
Increased Acetylcholine : By inhibiting AChE, edrophonium prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft.[4][5]
-
Enhanced Neuromuscular Transmission : The increased concentration of ACh enhances the stimulation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, thereby improving neuromuscular transmission and increasing muscle strength.[1][4][7]
In addition to its primary anticholinesterase activity, edrophonium also appears to have a direct cholinomimetic effect on skeletal muscle.[9] However, at clinically relevant concentrations, it can also produce a concentration-dependent inhibition of the nAChR itself and enhance its desensitization, which may explain its reduced efficacy in reversing profound neuromuscular block compared to other agents.[10]
Caption: Signaling pathway at the neuromuscular junction showing Edrophonium's inhibition of AChE.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of edrophonium is characterized by rapid onset and a short duration of action.[1] As a quaternary ammonium compound, its charge renders it relatively insoluble in lipids, which significantly influences its absorption and distribution.[9]
Absorption and Distribution
Edrophonium is poorly absorbed from the gastrointestinal tract, skin, and lungs, and therefore it is not administered orally.[9] Following intravenous administration in rats, the plasma concentration-time curve is best described by a three-compartment model.[11] Due to its structure, it does not readily cross the blood-brain barrier at moderate doses.[9]
Metabolism and Excretion
Edrophonium is not hydrolyzed by cholinesterases.[9] In Wistar rats, a significant portion of the drug is metabolized in the liver to form edrophonium glucuronide.[12][13] The primary route of elimination is renal excretion, with studies in humans showing that approximately 67% of a dose is excreted in the urine.[7] Animal studies confirm this, with renal excretion accounting for about 70% of elimination.[9] Additionally, biliary excretion of both unchanged drug and its glucuronide metabolite has been demonstrated in rats, accounting for approximately 5% of the dose within 6 hours.[12][13]
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Species | Value | Route | Notes | Source |
|---|---|---|---|---|---|
| Elimination Half-life | Human | 33 - 110 min | IV | For comparison | [7] |
| Biliary Excretion | Wistar Rat | ~5% of dose in 6 hrs | IV | Primarily as edrophonium glucuronide | [12][13] |
| Renal Excretion | General Animal Studies | ~70% of elimination | Parenteral | Primary route of elimination | [9] |
| Plasma Concentration Model | Wistar & Gunn Rats | Triexponential (3-compartment) | IV | Studied in rats with ligated renal pedicles |[11] |
Quantitative Pharmacodynamic Data
The primary pharmacodynamic effect of edrophonium is the antagonism of neuromuscular blockade. Its potency and efficacy have been evaluated in several animal models.
Table 2: Pharmacodynamic Effects and Doses of this compound in Animal Models
| Species | Dose | Experimental Context | Observed Effect | Source |
|---|---|---|---|---|
| Cat | 0.1 mg/kg | IV administration | Rapid stimulation of the intact intestine, followed by relaxation. | [9] |
| Cat | N/A | Sciatic nerve tibial muscle prep | Rapid onset and short duration (<10 min) antagonism of tubocurarine paralysis. | [9] |
| Dog | 0.25 - 0.5 mg/kg | IV with Atropine | Reversal of vecuronium-induced neuromuscular blockade. | [14] |
| Dog | 0.5 mg/kg | IV | Used to reverse shallow neuromuscular block (TOF ratio ≥0.9) without recurarization. | [15] |
| Dog | N/A | IV administration | Potentiated the depressor effects of acetylcholine for about 15 minutes. | [9] |
| Mouse | 0.2 mg/kg | N/A | Neuromuscular transmission anticurare dose. |[9] |
Table 3: Acute Toxicity of this compound in Animal Models
| Species | Route | LD50 (mg/kg) | Source |
|---|---|---|---|
| Mouse | i.v. | 1.1 | [9] |
| Mouse | i.p. | 3.6 | [9] |
| Mouse | s.c. | 5.8 | [9] |
| Mouse | oral | 31.0 | [9] |
| Rat | i.v. | 2.1 | [9] |
| Rat | i.p. | 6.5 | [9] |
| Rat | s.c. | 10.0 | [9] |
| Rat | oral | 42.0 |[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of typical experimental protocols used in animal models to study edrophonium.
Protocol 1: Reversal of Neuromuscular Blockade in Dogs
This protocol is based on studies evaluating the antagonism of vecuronium-induced blockade.[14][15]
-
Animal Model : Beagle dogs.[15]
-
Anesthesia : Anesthesia is induced with propofol and maintained with an inhalant anesthetic like isoflurane, sometimes supplemented with agents like dexmedetomidine.[15]
-
Neuromuscular Blockade Induction : A non-depolarizing neuromuscular blocking agent, such as vecuronium (0.1 mg/kg IV), is administered to induce blockade.[15]
-
Monitoring : Neuromuscular function is monitored using acceleromyography or mechanomyography of a suitable muscle (e.g., ulnaris lateralis) following supramaximal stimulation of the corresponding nerve (e.g., ulnar nerve). The train-of-four (TOF) ratio is a key parameter.
-
Drug Administration : Once a stable, deep, or shallow level of blockade is achieved (e.g., spontaneous recovery to a TOF ratio ≥0.9), edrophonium is administered intravenously.[15] To counteract muscarinic side effects (e.g., bradycardia), atropine is typically co-administered or given prior to edrophonium.[14][15]
-
Data Collection : The TOF ratio and twitch heights (T1, T4) are recorded continuously to measure the speed of onset and completeness of reversal. Cardiovascular parameters like heart rate and blood pressure are also monitored.[14]
Caption: A typical experimental workflow for evaluating the reversal of neuromuscular blockade.
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines a method for determining the metabolism and excretion of edrophonium.[12][13]
-
Animal Model : Wistar rats.[12]
-
Drug Administration : Radiolabeled (e.g., ¹⁴C) this compound is administered intravenously to allow for tracing of the parent drug and its metabolites.
-
Sample Collection :
-
Bile : For studies of biliary excretion, the common bile duct is cannulated, and bile is collected at timed intervals (e.g., over 6 hours).[12]
-
Plasma : Blood samples are collected serially to determine the plasma concentration-time curve.
-
Urine and Feces : Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
-
Analysis :
-
Radioactivity in samples is quantified using liquid scintillation counting.
-
The chemical identity of the radioactive components (parent drug vs. metabolites) is determined using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]
-
-
Data Modeling : Plasma concentration data is fitted to a pharmacokinetic model (e.g., a three-compartment model) to calculate parameters like half-life, volume of distribution, and clearance.[11]
Conclusion
Animal models have been indispensable in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. These studies demonstrate that edrophonium is a rapid-acting, reversible AChE inhibitor with a short duration of action, primarily eliminated via the kidneys. Its pharmacodynamic effects are dose-dependent and have been well-characterized, particularly its ability to antagonize non-depolarizing neuromuscular blockers. The data and protocols summarized in this guide provide a foundational resource for professionals engaged in neuromuscular research and the development of related pharmaceutical agents.
References
- 1. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Edrophonium - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound [glowm.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of [14C]-edrophonium in normal wistar rats and homozygous gunn rats with ligated renal pedicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Excretion of 14 C-edrophonium and its metabolites in bile: role of the liver cell and the peribiliary vascular plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Excretion of 14C-edrophonium and its metabolites in bile: Role of the liver cell and the peribiliary vascular plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Edrophonium for the antagonism of neuromuscular blockade in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of neostigmine or edrophonium on force of contraction when administered at a train-of-four ratio of 0.9 in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of the Tensilon Test for Myasthenia Gravis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myasthenia gravis (MG) is an autoimmune disorder characterized by fluctuating muscle weakness and fatigability. The underlying pathology involves an antibody-mediated attack on components of the postsynaptic membrane at the neuromuscular junction (NMJ), most commonly the nicotinic acetylcholine receptors (nAChRs). The Tensilon (edrophonium chloride) test, although largely discontinued in routine clinical diagnosis due to safety concerns and the availability of more specific diagnostic methods, remains a valuable tool in research settings.[1][2] Its rapid and transient reversal of muscle weakness provides a dynamic in vivo method to study the functional consequences of neuromuscular transmission impairment and the effects of potential therapeutic agents. This technical guide delves into the fundamental principles of the Tensilon test, offering detailed methodologies for its application in myasthenia gravis research.
Core Principles: The Cholinergic Synapse in Myasthenia Gravis and the Action of Edrophonium
The neuromuscular junction is a specialized synapse where a motor neuron communicates with a muscle fiber. This communication is mediated by the neurotransmitter acetylcholine (ACh). In healthy individuals, ACh released from the presynaptic terminal binds to nAChRs on the postsynaptic muscle membrane, leading to depolarization and muscle contraction. The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh in the synaptic cleft.[3]
In myasthenia gravis, autoantibodies disrupt neuromuscular transmission by:
-
Binding to nAChRs, thereby blocking the binding of ACh.
-
Causing the cross-linking and subsequent internalization and degradation of nAChRs.
-
Activating the complement cascade, leading to damage of the postsynaptic membrane.
This results in a reduced number of functional nAChRs, leading to a decreased response to ACh and consequently, muscle weakness.
This compound, the active component of Tensilon, is a short-acting, reversible acetylcholinesterase inhibitor.[4][5] By inhibiting AChE, edrophonium increases the concentration and prolongs the residence time of ACh in the synaptic cleft.[3] This allows for more ACh to bind to the remaining functional nAChRs, thereby amplifying the postsynaptic response and transiently improving muscle strength in individuals with myasthenia gravis.[4][6] The rapid onset and short duration of action of edrophonium make it a useful diagnostic and research tool.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Tensilon test and the pharmacokinetics of edrophonium.
| Parameter | Ocular Myasthenia Gravis | Generalized Myasthenia Gravis | Specificity | Reference |
| Sensitivity | 92% | 88% | 97% | [7] |
| Parameter | Value | Reference |
| Onset of Action | 30-60 seconds | [3] |
| Duration of Action | 5-10 minutes | [8] |
| Half-life (elimination) | 33-110 minutes | [4] |
Experimental Protocols
In Vivo Administration in a Clinical Research Setting
This protocol outlines the administration of the Tensilon test in a controlled research environment.
Materials:
-
This compound (Tensilon) solution (typically 10 mg/mL)
-
Atropine sulfate solution (0.4 mg/mL) for management of potential cholinergic side effects
-
Normal saline for placebo control and flushing
-
Syringes and intravenous (IV) catheters
-
Cardiac and respiratory monitoring equipment
-
Resuscitation equipment
Procedure:
-
Informed Consent and Baseline Assessment: Obtain informed consent from the participant. Conduct a thorough baseline neurological examination, focusing on quantifiable measures of muscle strength (e.g., ptosis measurement, grip strength, vital capacity).[9]
-
IV Access: Establish intravenous access.
-
Test Dose: Administer an initial test dose of 1-2 mg of this compound intravenously.[10]
-
Observation: Observe the participant for 30-60 seconds for any adverse reactions (e.g., bradycardia, bronchospasm) and for any improvement in muscle strength.[8]
-
Full Dose Administration: If no adverse effects are observed, administer the remaining 8 mg of this compound. Some protocols suggest incremental doses of 3 mg and 5 mg.[2]
-
Muscle Strength Assessment: Immediately and continuously assess muscle strength in the previously identified weak muscle groups. Objective and quantifiable measurements are crucial for research purposes.
-
Monitoring: Continuously monitor vital signs (heart rate, blood pressure, respiratory rate) throughout the procedure and for at least 30 minutes post-administration.[9]
-
Antidote Administration: Have atropine readily available to counteract any severe muscarinic side effects. The typical dose of atropine is 0.4-0.6 mg IV.[11]
-
Placebo Control: For double-blind, placebo-controlled studies, a saline injection should be administered in a randomized order.
In Vivo Administration in a Preclinical Research Setting (Rodent Model)
This protocol is a general guideline for the use of edrophonium in a rodent model of experimental autoimmune myasthenia gravis (EAMG).
Materials:
-
This compound solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Animal scale
-
Injectable saline
-
Equipment for assessing muscle strength (e.g., grip strength meter, electromyography equipment)
Procedure:
-
Animal Preparation: Anesthetize the EAMG model animal.
-
Baseline Measurement: Obtain baseline measurements of muscle function (e.g., grip strength, compound muscle action potential (CMAP) amplitude).
-
Edrophonium Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous). The dose will need to be optimized for the specific animal model and research question, but a starting point could be in the range of 0.1-0.5 mg/kg.
-
Post-injection Monitoring: Continuously monitor the animal for changes in muscle function. The timing of peak effect will need to be determined empirically but is expected to be within minutes of administration.
-
Data Collection: Record muscle function measurements at predetermined time points post-injection.
-
Recovery: Allow the animal to recover from anesthesia and monitor for any adverse effects.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathophysiology of Myasthenia Gravis at the Neuromuscular Junction.
Caption: Mechanism of action of the Tensilon test in Myasthenia Gravis.
Caption: Experimental workflow for the Tensilon test in a research setting.
References
- 1. This compound [glowm.com]
- 2. Tensilon Test for Myasthenia Gravis: What to Know [verywellhealth.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Edrophonium - Wikipedia [en.wikipedia.org]
- 7. A systematic review of diagnostic studies in myasthenia gravis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. myasthenia-gravis.com [myasthenia-gravis.com]
- 9. Tensilon test - Wikipedia [en.wikipedia.org]
- 10. gpnotebook.com [gpnotebook.com]
- 11. The Tensilon test using a three-way stopcock and double syringe - PubMed [pubmed.ncbi.nlm.nih.gov]
Edrophonium Chloride: A Technical Guide to its Interaction with Nicotinic and Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edrophonium chloride is a short-acting, reversible acetylcholinesterase inhibitor. Its primary mechanism of action is the inhibition of the acetylcholinesterase enzyme, leading to an increased concentration of acetylcholine (ACh) in the synaptic cleft. This accumulation of ACh results in the stimulation of both nicotinic and muscarinic acetylcholine receptors, albeit with differing effects and affinities. This technical guide provides an in-depth analysis of this compound's interactions with these two critical receptor families, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and drug development.
Introduction
This compound's pharmacological effects are a direct consequence of its ability to potentiate the action of acetylcholine at cholinergic synapses. While its diagnostic use in myasthenia gravis is primarily attributed to its impact on nicotinic receptors at the neuromuscular junction, its broader physiological and adverse effects are mediated by interactions with both nicotinic and muscarinic receptors throughout the body.[1][2][3][4][5][6][7][8] Understanding the nuances of these interactions is crucial for its clinical application and for the development of more selective cholinergic agents.
Interaction with Muscarinic Receptors
This compound has been shown to directly interact with muscarinic acetylcholine receptors (mAChRs). Studies have demonstrated that it acts as a nonselective, competitive antagonist at M2 and M3 receptor subtypes.[9][10] This antagonistic action is noteworthy as it contrasts with the agonistic effects of the increased acetylcholine levels resulting from acetylcholinesterase inhibition.
Quantitative Data: Muscarinic Receptor Binding
The binding affinity of this compound for M2 and M3 muscarinic receptors has been quantified through radioligand binding assays. The apparent dissociation constants (Ki) indicate a micromolar affinity for these receptor subtypes.
| Receptor Subtype | Ligand | Apparent Dissociation Constant (K_i) (µM) | Hill Coefficient (n_H) | Species | Reference |
| M2 | Edrophonium | 21 | 1.02 | Guinea Pig | [9][10] |
| M3 | Edrophonium | 34 | 1.07 | Guinea Pig | [9][10] |
Experimental Protocol: Radioligand Competition Binding Assay
The determination of edrophonium's binding affinity for M2 and M3 muscarinic receptors was achieved using a radioligand competition binding assay.[9][10]
Objective: To determine the apparent dissociation constant (Ki) of this compound for M2 and M3 muscarinic receptors.
Materials:
-
Membrane preparations from guinea pig atria (rich in M2 receptors) and submandibular glands (rich in M3 receptors).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Competitor: this compound at various concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Methodology:
-
Membrane Preparation: Guinea pig atria and submandibular glands are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes. The resulting membrane pellets are washed and resuspended in the assay buffer.
-
Competition Assay: A fixed concentration of the radioligand [³H]NMS (typically near its K_d value) is incubated with the membrane preparations in the absence or presence of increasing concentrations of unlabeled this compound.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC50) is determined. The apparent dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
References
- 1. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 716351 - Binding affinity to M4 muscarinic receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of edrophonium with muscarinic acetylcholine M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Edrophonium Chloride for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edrophonium chloride, a short-acting, reversible acetylcholinesterase (AChE) inhibitor, has been primarily utilized for the diagnosis of myasthenia gravis. Its mechanism of action, which involves increasing the synaptic availability of acetylcholine, aligns with the cholinergic hypothesis of Alzheimer's disease (AD). This hypothesis posits that cognitive decline in AD is partly attributable to a deficiency in cholinergic neurotransmission. Early-stage research has explored this compound as a potential diagnostic and therapeutic agent in AD. This technical guide synthesizes the available preclinical and clinical findings, providing an overview of its mechanism of action, quantitative data on its inhibitory activity, relevant experimental protocols, and the cholinergic signaling pathway implicated in Alzheimer's disease. Due to the limited volume of research specifically focused on this compound for AD, this guide also incorporates general principles and methodologies relevant to the study of acetylcholinesterase inhibitors in this context.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and functional impairment. One of the earliest and most consistent neurochemical deficits observed in AD is a reduction in the activity of choline acetyltransferase, the enzyme responsible for acetylcholine synthesis, leading to a cholinergic deficit. This observation formed the basis of the cholinergic hypothesis of AD. Acetylcholinesterase inhibitors, which prevent the breakdown of acetylcholine in the synaptic cleft, represent a major class of drugs for the symptomatic treatment of AD.
This compound is a quaternary ammonium compound that acts as a competitive, reversible inhibitor of acetylcholinesterase.[1] Its rapid onset and short duration of action have made it a valuable tool for the diagnosis of myasthenia gravis (the Tensilon test).[2] While its therapeutic potential in AD is limited by its short half-life and peripheral side effects, early research has investigated its effects on cognitive and physiological parameters in AD patients. This guide provides a detailed overview of the foundational science and early clinical explorations of this compound in the context of Alzheimer's disease.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of acetylcholinesterase, the enzyme that degrades acetylcholine in the synaptic cleft. By reversibly binding to the anionic site of the enzyme, edrophonium prevents acetylcholine from accessing the active site, thereby increasing the concentration and prolonging the action of acetylcholine at cholinergic synapses.[3][4] This enhancement of cholinergic neurotransmission is thought to temporarily improve cognitive function in individuals with Alzheimer's disease.
Cholinergic Synaptic Transmission and the Action of this compound
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that much of the in vitro data does not originate from studies specifically focused on Alzheimer's disease.
Table 1: In Vitro Acetylcholinesterase Inhibition
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Human Red Blood Cells | 0.2 µM | [5] |
| Purified Calf Forebrain | 0.05 µM | [5] | |
| Octopus Brain | 0.5 µM | [5] | |
| Ki | Human Red Blood Cells | 0.2 µM | [5] |
| Purified Calf Forebrain | 0.2 µM | [5] | |
| Octopus Brain | 0.4 µM | [5] |
Table 2: Clinical Studies in Alzheimer's Disease
| Study | Participants | Intervention | Key Quantitative Finding | Reference |
| Agnoli et al. (1983) | Patients with Senile Dementia of the Alzheimer Type | Acute administration of this compound | Improved memory and attention performance (specific metrics not detailed in abstract). Shifted EEG spectrum towards more normal patterns. | [6] |
| Thienhaus et al. (1987) | Alzheimer's Patients vs. Healthy Elderly Controls | Administration of this compound | Peak Growth Hormone (GH) response was 2 ng/ml in Alzheimer's patients compared to 14 ng/ml in healthy controls. | [7] |
Experimental Protocols
General Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric method for measuring AChE activity and its inhibition.
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of acetylcholinesterase activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in appropriate buffers.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of the test compound to different wells. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add DTNB followed by the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conceptual Workflow for Clinical Investigation
The following diagram illustrates a logical workflow for a clinical study investigating the effects of an acetylcholinesterase inhibitor like this compound in Alzheimer's disease patients, based on the methodologies suggested in the available literature.
Discussion and Future Directions
The early-stage research on this compound for Alzheimer's disease, while limited, provides some evidence for the potential of cholinergic modulation to impact cognitive and physiological markers of the disease. The study by Agnoli et al. suggested transient improvements in memory and attention, along with normalization of EEG patterns, following acute administration of this compound.[6] The findings from Thienhaus et al. indicated a blunted growth hormone response to edrophonium in AD patients, which could potentially serve as a diagnostic marker, although these findings have been debated.[7]
The primary limitation of this compound as a therapeutic agent for AD is its pharmacokinetic profile, characterized by a rapid onset and short duration of action.[3] Furthermore, its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, limiting its central nervous system effects when administered systemically.
Future research in this area could focus on:
-
Preclinical Studies: Evaluating the effects of centrally acting, short-duration acetylcholinesterase inhibitors in animal models of Alzheimer's disease to better understand the immediate impact of cholinergic enhancement on synaptic function and network activity.
-
Biomarker Development: Further investigating the potential of cholinergic challenge tests, perhaps with more brain-penetrant agents, as diagnostic or prognostic biomarkers for Alzheimer's disease.
-
Comparative Studies: Comparing the acute effects of different acetylcholinesterase inhibitors with varying pharmacokinetic and pharmacodynamic profiles on cognitive and electrophysiological measures in AD patients.
Conclusion
This compound has played a historical role in the exploration of the cholinergic system in Alzheimer's disease. While not a viable therapeutic agent for chronic management, the early research highlights the sensitivity of cognitive and physiological systems to cholinergic modulation in AD. The data, though sparse, underscores the foundational principles of the cholinergic hypothesis and provides a basis for the development of more suitable acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. This guide serves as a repository of the core scientific information on the early-stage research of this compound in this context, intended to inform and guide future research endeavors in the field of Alzheimer's drug discovery and development.
References
- 1. Edrophonium - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Effect of cholinergic and anticholinergic drugs on short-term memory in Alzheimer's dementia: a neuropsychological and computerized electroencephalographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth hormone response to edrophonium in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Fleeting Solution: A Technical History of Edrophonium's Discovery and Elucidation
An in-depth guide for researchers, scientists, and drug development professionals on the history, mechanism, and experimental validation of Edrophonium, a short-acting anticholinesterase.
Executive Summary
Edrophonium, a quaternary ammonium compound, carved a significant niche in mid-20th-century neurology and anesthesiology as a rapid-onset, short-acting acetylcholinesterase (AChE) inhibitor. Its unique pharmacokinetic profile made it an invaluable tool for the diagnosis of myasthenia gravis through the "Tensilon test" and for the reversal of neuromuscular blockade. This technical guide provides a comprehensive overview of the history of Edrophonium's discovery, its synthesis, mechanism of action, and the key experimental protocols that defined its clinical utility. Quantitative data are presented in structured tables, and critical pathways and workflows are visualized using Graphviz diagrams to offer a detailed resource for professionals in the field.
Historical Development and Discovery
The journey to Edrophonium's development is rooted in the broader history of research into cholinergic transmission and the quest for treatments for myasthenia gravis. Following the discovery in the 1930s by Dr. Mary Walker that physostigmine, an acetylcholinesterase inhibitor, could temporarily alleviate the muscle weakness characteristic of myasthenia gravis, the therapeutic potential of targeting AChE was established.[1]
Scientists at Hoffmann-La Roche, a company with a burgeoning interest in synthesizing novel pharmaceuticals, sought to create a more manageable and predictable anticholinesterase agent.[2] This research culminated in the work of Aeschlimann and Stempel, who synthesized Edrophonium. Their work was recognized with a patent in 1953.[3] Marketed under the trade name Tensilon, Edrophonium's rapid and brief action made it particularly suitable for diagnostic purposes, leading to its widespread adoption for the "Tensilon test" by the early 1950s.[4]
Chemical Synthesis
The synthesis of Edrophonium chloride is a two-step process. It begins with the reaction of 3-dimethylaminophenol with ethyl bromide. This reaction forms ethyl(3-hydroxyphenyl)dimethylammonium bromide. In the second step, the bromide is replaced by a chloride ion through a reaction with silver chloride, yielding the final product, this compound.[3]
Synthesis of this compound.
Mechanism of Action
Edrophonium exerts its pharmacological effects by reversibly inhibiting the acetylcholinesterase (AChE) enzyme.[3][5]
-
Enzyme Inhibition: At the neuromuscular junction, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic receptors on the postsynaptic muscle fiber, triggering muscle contraction. AChE rapidly hydrolyzes ACh, terminating the signal. Edrophonium, due to its structural similarity to acetylcholine, acts as a competitive inhibitor of AChE.[6]
-
Increased Acetylcholine Availability: By blocking the active site of AChE, Edrophonium prevents the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft.[5][6]
-
Enhanced Neuromuscular Transmission: The increased concentration of ACh enhances the stimulation of nicotinic receptors on the muscle endplate, leading to improved muscle strength in conditions like myasthenia gravis where the number of functional receptors is reduced.[5]
References
- 1. The history of acetylcholinesterase inhibitors in the treatment of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. roche.com [roche.com]
- 3. Edrophonium - Wikipedia [en.wikipedia.org]
- 4. The edrophonium test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is this compound used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Edrophonium Chloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrophonium chloride is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1] By preventing the breakdown of acetylcholine (ACh), edrophonium increases the concentration and prolongs the action of ACh at cholinergic synapses.[1][2] This property makes it a valuable tool in clinical diagnostics, particularly for myasthenia gravis, and a subject of interest in electrophysiological research to probe the function of cholinergic systems.[1][2]
These application notes provide detailed protocols for the use of this compound in in vitro electrophysiology studies, with a focus on whole-cell voltage-clamp and patch-clamp techniques. The information is intended to guide researchers in designing and executing experiments to investigate the effects of edrophonium on ion channel function and synaptic transmission.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine.[1][3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing the activation of both nicotinic and muscarinic acetylcholine receptors.[1]
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations such as Na+ and Ca2+.[4][5] This influx leads to membrane depolarization and excitatory postsynaptic potentials (EPSPs).
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that can modulate ion channel activity through various second messenger pathways.[6][7] For example, M1, M3, and M5 receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can mobilize intracellular calcium and activate protein kinase C (PKC). M2 and M4 receptors are often coupled to Gi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][7]
In addition to its effects on AChE, studies have shown that edrophonium can also directly interact with and inhibit nicotinic acetylcholine receptors, particularly at clinically relevant concentrations. This direct action can lead to channel block and enhanced desensitization of the receptor.[8]
Data Presentation
The following tables summarize quantitative data on the effects of this compound from electrophysiology studies.
| Parameter | Value | Cell Type/Preparation | Experimental Condition | Reference |
| IC50 (nAChR Inhibition) | ||||
| at -60 mV | 82.1 ± 5.0 µM | Xenopus laevis oocytes expressing α2βγδ nAChR | Whole-cell voltage-clamp | [8] |
| at -90 mV | 50.8 ± 2.7 µM | Xenopus laevis oocytes expressing α2βγδ nAChR | Whole-cell voltage-clamp | [8] |
| at -120 mV | 41.1 ± 1.3 µM | Xenopus laevis oocytes expressing α2βγδ nAChR | Whole-cell voltage-clamp | [8] |
| Ki (AChE Inhibition) | ||||
| Human erythrocytes | 0.2 µM | Purified enzyme | In vitro enzyme assay | [9] |
| Purified calf forebrain | 0.2 µM | Purified enzyme | In vitro enzyme assay | [9] |
| Purified octopus brain | 0.4 µM | Purified enzyme | In vitro enzyme assay | [9] |
| IC50 (AChE Inhibition) | ||||
| Human erythrocytes | 0.2 µM | Purified enzyme | In vitro enzyme assay | [9] |
| Purified calf forebrain | 0.05 µM | Purified enzyme | In vitro enzyme assay | [9] |
| Purified octopus brain | 0.5 µM | Purified enzyme | In vitro enzyme assay | [9] |
| Parameter | Change | Subject/Preparation | Experimental Condition | Reference |
| Cardiac Electrophysiology | ||||
| Sinus cycle length | Increased from 778 ± 21 ms to 883 ± 36 ms | Normally innervated human heart | Constant intravenous infusion | [10] |
| AH interval | Increased from 88 ± 11 ms to 100 ± 12 ms | Normally innervated human heart | Constant intravenous infusion | [10] |
| AV nodal functional refractory period | Increased from 351 ± 44 ms to 391 ± 36 ms | Normally innervated human heart | Constant intravenous infusion | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Chemical Information:
-
Name: this compound
-
CAS Number: 116-38-1
-
Molecular Formula: C10H16ClNO
-
Molecular Weight: 201.69 g/mol
-
-
Solubility: this compound is soluble in water and DMSO. For electrophysiology experiments, it is recommended to prepare a high-concentration stock solution in deionized water or an appropriate buffer.
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh out 2.017 mg of this compound powder.
-
Dissolve in 1 mL of deionized water or external buffer solution.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentrations in the external recording solution. For example, to make a 100 µM working solution from a 10 mM stock, dilute 10 µL of the stock solution into 990 µL of the external solution.
-
Whole-Cell Voltage-Clamp Recording Protocol
This protocol is adapted from a study on nAChR inhibition by edrophonium and can be modified for various cell types.[8]
-
Cell Preparation: Culture cells expressing the acetylcholine receptors of interest (e.g., Xenopus oocytes injected with nAChR subunit cRNAs, or mammalian cell lines such as HEK293 or CHO cells stably expressing the receptor).
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
-
Internal (Pipette) Solution (in mM): 90 K-Gluconate, 40 KCl, 3.2 MgCl2, 3.2 EGTA, 5 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm. On the day of recording, add 2 mM Mg-ATP and 0.3 mM Na-GTP.
-
-
Electrode Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution, avoiding air bubbles.
-
-
Recording Procedure:
-
Establish a whole-cell configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply a nicotinic agonist (e.g., 100 µM dimethylphenyl piperazinium iodide - DMPP) to elicit a baseline inward current.
-
After establishing a stable baseline response, co-apply the nicotinic agonist with various concentrations of this compound (e.g., 1 µM to 100 µM).
-
To investigate voltage-dependence, repeat the agonist and edrophonium application at different holding potentials (e.g., -90 mV and -120 mV).[8]
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of edrophonium.
-
Calculate the percentage of inhibition for each edrophonium concentration.
-
Construct a concentration-response curve and determine the IC50 value at different holding potentials.
-
In Vitro Patch-Clamp Protocol for Neurons
This protocol provides a general framework for investigating the effects of edrophonium on synaptic transmission in brain slices.
-
Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus, cortex) in ice-cold, carbogenated (95% O2 / 5% CO2) cutting solution.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 1 hour before recording.
-
-
Recording Solutions:
-
aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (for voltage-clamp of EPSCs, in mM): 117 Cs-Gluconate, 20 HEPES, 0.4 EGTA, 2.8 NaCl, 5 TEA-Cl, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.2-7.3 with CsOH.
-
-
Recording Procedure:
-
Obtain whole-cell patch-clamp recordings from visually identified neurons.
-
For voltage-clamp recordings of spontaneous or evoked excitatory postsynaptic currents (sEPSCs or eEPSCs), hold the neuron at -70 mV.
-
Establish a stable baseline recording of synaptic activity.
-
Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM).
-
Record changes in the frequency, amplitude, and kinetics of sEPSCs or the amplitude of eEPSCs.
-
-
Data Analysis:
-
Analyze changes in synaptic event frequency and amplitude using appropriate software.
-
Compare the synaptic parameters before, during, and after edrophonium application.
-
Statistical analysis (e.g., paired t-test or ANOVA) should be used to determine the significance of any observed effects.
-
Visualizations
Signaling Pathways of Acetylcholine Receptors
Caption: Signaling pathways activated by increased acetylcholine due to this compound.
Experimental Workflow for Whole-Cell Voltage-Clamp
Caption: Experimental workflow for a whole-cell voltage-clamp study of edrophonium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Electrophysiological effects of edrophonium in the innervated and the transplanted denervated human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reversing Neuromuscular Blockade in Rodent Studies with Edrophonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing edrophonium chloride for the reversal of neuromuscular blockade in rodent research models. The information compiled herein is intended to facilitate the design and execution of experiments in pharmacology, anesthesiology, and toxicology.
Introduction
This compound is a short-acting acetylcholinesterase inhibitor.[1] It functions by preventing the breakdown of acetylcholine, a neurotransmitter essential for muscle contraction, at the neuromuscular junction.[1] This accumulation of acetylcholine helps to restore neuromuscular transmission following the administration of non-depolarizing neuromuscular blocking agents (NMBAs).[1] Due to its rapid onset and short duration of action, edrophonium is a valuable tool in preclinical research for the controlled reversal of muscle relaxation.[1]
Mechanism of Action
This compound reversibly binds to the enzyme acetylcholinesterase, inhibiting its ability to hydrolyze acetylcholine in the synaptic cleft. The resulting increase in acetylcholine concentration enhances the activation of nicotinic acetylcholine receptors on the muscle endplate, thereby antagonizing the effects of competitive NMBAs and restoring muscle function.
Data Presentation
The following tables summarize quantitative data on the use of this compound for the reversal of neuromuscular blockade. Data from human studies are included to provide a comparative reference for dose-ranging in rodent models.
Table 1: this compound Dose-Response for Reversal of Neuromuscular Blockade
| Species | Neuromuscular Blocking Agent | Edrophonium Dose | Efficacy Endpoint | Observations |
| Human | Rocuronium | 0.1 - 1.0 mg/kg | ED50 for first twitch recovery at 10 min: 0.161 mg/kg | Edrophonium was less effective than neostigmine at reversing train-of-four (TOF) fade.[2] |
| Human | Vecuronium | 0.75 mg/kg | Time to TOF ratio of 0.7: 18.7 min | Slower reversal compared to neostigmine at a comparable block depth.[3] |
| Human | Vecuronium | 1.5 mg/kg | Time to TOF ratio of 0.7: 10.3 min | Similar reversal time to neostigmine (0.04 mg/kg).[3] |
| Human | Atracurium | 0.5 mg/kg | Adequate reversal (TOF ratio > 0.7) | Inconsistent reversal, especially at deeper levels of blockade.[4] |
| Rat (in vitro) | Pipecuronium | 12.4 µM | Reversal of twitch tension | Effective in reversing neuromuscular blockade. |
Table 2: Comparative Efficacy of Edrophonium and Neostigmine
| Species | Neuromuscular Blocking Agent | Edrophonium Dose | Neostigmine Dose | Key Findings |
| Human | Rocuronium | ED50: 0.161 mg/kg | ED50: 0.017 mg/kg | Neostigmine is approximately 9.5 times more potent than edrophonium for first twitch recovery.[2] |
| Human | Vecuronium | 0.5 mg/kg | 0.04 mg/kg | Edrophonium had a faster onset but was less effective in achieving complete reversal compared to neostigmine.[5] |
| Human | Atracurium | 0.5 mg/kg | 0.05 mg/kg | Neostigmine provided more reliable reversal than edrophonium.[4] |
| Rat (in vitro) | Pancuronium | ED50: 2.1 µM | ED50: 5.5 nM | Neostigmine was significantly more potent than edrophonium.[6] |
Experimental Protocols
The following are detailed protocols for in vivo and in vitro rodent studies.
In Vivo Reversal of Neuromuscular Blockade in Rats
This protocol is a recommended procedure and may require optimization based on the specific NMBA used, the depth of blockade, and the rodent strain.
1. Animal Preparation and Anesthesia:
-
Animal Model: Adult male or female Sprague-Dawley or Wistar rats (250-350g).
-
Anesthesia: Induce anesthesia with an appropriate agent such as isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine (e.g., 80-100 mg/kg and 5-10 mg/kg, respectively, intraperitoneally). Maintain anesthesia with isoflurane (1-2%) or intermittent administration of the injectable anesthetic. Anesthetic depth should be monitored regularly.[7][8]
-
Surgical Preparation: If required for the study, perform necessary surgical procedures, such as cannulation of the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring. Tracheostomy may be necessary for mechanical ventilation, especially with deep neuromuscular blockade.[7]
2. Neuromuscular Function Monitoring:
-
Stimulation: Place two needle electrodes along the path of the sciatic nerve in the hind limb.
-
Recording: Attach a force-displacement transducer to the foot to measure the isometric twitch tension of the gastrocnemius muscle.
-
Stimulation Parameters: Use a peripheral nerve stimulator to deliver supramaximal square-wave pulses of 0.2 ms duration. A train-of-four (TOF) stimulation pattern (four pulses at 2 Hz every 15 seconds) is recommended for assessing the degree of neuromuscular blockade.[9]
-
Baseline Measurement: Record a stable baseline of twitch tension and TOF ratio before administering any drugs.
3. Induction of Neuromuscular Blockade:
-
Administer the chosen non-depolarizing neuromuscular blocking agent (e.g., rocuronium, vecuronium) intravenously at a dose sufficient to induce the desired level of blockade (e.g., >90% twitch depression).
4. Reversal with this compound:
-
Once a stable and profound neuromuscular blockade is achieved, administer this compound intravenously.
-
Dosage: Based on available data, a starting dose range of 0.5-1.0 mg/kg is recommended for in vivo rodent studies. Dose-response studies should be conducted to determine the optimal dose for the specific experimental conditions.
-
Co-administration of an Anticholinergic: To counteract the muscarinic side effects of edrophonium (e.g., bradycardia, increased secretions), co-administer an anticholinergic agent such as atropine (e.g., 0.01-0.02 mg/kg) or glycopyrrolate.[10]
5. Data Acquisition and Analysis:
-
Continuously record the twitch tension and calculate the TOF ratio throughout the experiment.
-
Key parameters to analyze include:
-
Time to 25%, 50%, and 90% recovery of baseline twitch height.
-
Time to recovery of the TOF ratio to 0.7 and 0.9.
-
Comparison of recovery times between different doses of edrophonium or between edrophonium and other reversal agents.
-
In Vitro Rat Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method allows for the direct assessment of drug effects on the neuromuscular junction.
1. Tissue Preparation:
-
Euthanize a rat (e.g., Sprague-Dawley, 200-300g) via an approved method.
-
Rapidly dissect the phrenic nerve-hemidiaphragm preparation.
-
Mount the preparation in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
2. Neuromuscular Stimulation and Recording:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (0.2 ms duration) at a frequency of 0.1 Hz.
-
Record the isometric twitch contractions of the diaphragm muscle using a force transducer.
3. Experimental Procedure:
-
Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is obtained.
-
Introduce the neuromuscular blocking agent into the organ bath to achieve a steady-state block (e.g., 90% depression of twitch height).
-
Add this compound to the bath at various concentrations (e.g., 1-20 µM) to generate a concentration-response curve for the reversal of blockade.
4. Data Analysis:
-
Measure the percentage reversal of the neuromuscular blockade at each concentration of edrophonium.
-
Calculate the EC50 (the concentration of edrophonium that produces 50% of the maximal reversal).
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow for In Vivo Neuromuscular Blockade Reversal
Caption: Workflow for edrophonium reversal of neuromuscular blockade in rodents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dose-response relationships for edrophonium and neostigmine antagonism of rocuronium bromide (ORG 9426)-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edrophonium and neostigmine for reversal of the neuromuscular blocking effect of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of edrophonium and neostigmine for the antagonism of atracurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Incomplete reversal of pancuronium neuromuscular blockade by neostigmine, pyridostigmine, and edrophonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 8. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 9. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Edrophonium and Atropine (Professional Patient Advice) - Drugs.com [drugs.com]
Application Notes and Protocols: Dose-Response Curve Experiments Using Edrophonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrophonium chloride is a rapid-onset, short-acting, and reversible acetylcholinesterase (AChE) inhibitor.[1][2] It functions by preventing the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing its concentration at the neuromuscular junction and cholinergic synapses.[3][4] This mechanism of action makes Edrophonium a valuable tool in both clinical diagnostics, particularly for myasthenia gravis, and in research for studying the cholinergic system and screening for novel AChE inhibitors.[1][5]
These application notes provide detailed protocols for conducting dose-response curve experiments to characterize the inhibitory activity of this compound on acetylcholinesterase. The protocols are designed for researchers in pharmacology, toxicology, and drug discovery.
Mechanism of Action
This compound acts as a competitive inhibitor of the enzyme acetylcholinesterase.[6] AChE is responsible for the hydrolysis of acetylcholine into choline and acetic acid, a process that terminates the signal at cholinergic synapses.[7] By binding reversibly to the anionic site of AChE, Edrophonium prevents acetylcholine from accessing the active site of the enzyme.[1][2] This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[3][8]
Signaling Pathway Diagram
Caption: Mechanism of this compound as an Acetylcholinesterase Inhibitor.
Quantitative Data Summary
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its effective dose for a 50% response (ED50). These values can vary depending on the source of the acetylcholinesterase and the experimental conditions.
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Human Erythrocyte AChE | 0.2 µM | [9] |
| IC50 | Purified Calf Forebrain AChE | 0.05 µM | [9] |
| IC50 | Purified Octopus Brain AChE | 0.5 µM | [9] |
| IC50 | Nicotinic Acetylcholine Receptor (nAChR) | 82.1 µM | [9] |
| ED50 | Reversal of Pancuronium Blockade | 0.17 mg/kg | [10] |
| ED50 | Reversal of d-Tubocurarine Blockade | 0.27 mg/kg | [10] |
| ED50 | Reversal of Atracurium Blockade | 157 µg/kg | [11] |
| ED50 | Reversal of Cisatracurium Blockade | 47.4 µg/kg | [11] |
| ED50 | Reversal of Rocuronium Blockade | 0.161 mg/kg | [12] |
Experimental Protocols
Two common methods for determining the dose-response of this compound are the colorimetric Ellman's assay and more sensitive fluorometric assays.
Protocol 1: Colorimetric Determination of AChE Inhibition (Ellman's Method)
This protocol is adapted from the widely used Ellman's assay, which measures the activity of AChE by detecting the production of thiocholine.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or recombinant)
-
This compound stock solution
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of this compound in phosphate buffer. Perform serial dilutions to create a range of concentrations to be tested (e.g., 10⁻⁹ M to 10⁻³ M).
-
Prepare a 10 mM stock solution of ATCI in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of phosphate buffer to the "blank" wells.
-
Add 20 µL of the different this compound dilutions to the "inhibitor" wells.
-
Add 20 µL of phosphate buffer to the "control" (no inhibitor) wells.
-
Add 20 µL of the AChE working solution to all wells except the blanks.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 10 µL of the ATCI solution and 50 µL of the DTNB solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Fluorometric Determination of AChE Inhibition
This protocol offers higher sensitivity compared to the colorimetric method.
Materials:
-
Acetylcholinesterase (AChE) solution
-
This compound stock solution
-
A fluorometric AChE assay kit (e.g., using Amplex® Red or similar fluorogenic probes that detect choline or thiocholine)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions provided with the fluorometric assay kit.
-
Prepare a working solution of AChE in the provided assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup (in a black 96-well plate):
-
Add 50 µL of the AChE working solution to each well.
-
Add 10 µL of the different this compound dilutions to the "inhibitor" wells. Add 10 µL of assay buffer to the "control" wells.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the substrate working solution (containing the fluorogenic probe and acetylcholine or acetylthiocholine) to each well.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for Amplex® Red based assays).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value.
-
Experimental Workflow
The general workflow for a dose-response experiment to determine the inhibitory potential of a compound like this compound is outlined below.
Caption: General workflow for an in vitro dose-response experiment.
Logical Relationships in Data Analysis
The analysis of dose-response data involves a series of logical steps to derive the final potency metric (IC50).
Caption: Logical flow of data analysis for IC50 determination.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to conduct dose-response experiments with this compound. Accurate determination of the IC50 or ED50 values is crucial for understanding its potency and for its use as a standard compound in the screening and development of new acetylcholinesterase inhibitors. Adherence to detailed experimental protocols and rigorous data analysis will ensure the generation of reliable and reproducible results.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. goldbio.com [goldbio.com]
- 5. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Robust and Convenient Fluorimetric Assay for Measuring Acetylcholinesterase Activity and Screening Acetylcholinesterase Inhibitors | AAT Bioquest [aatbio.com]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Edrophonium Chloride Administration in Brain Slice Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrophonium chloride is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] By preventing the breakdown of acetylcholine (ACh), this compound increases the concentration and duration of action of ACh in the synaptic cleft.[1][2] This enhancement of cholinergic transmission makes it a valuable tool for studying the role of acetylcholine in modulating neuronal excitability, synaptic transmission, and plasticity in various brain circuits. In brain slice electrophysiology, the application of this compound can mimic the effects of endogenous cholinergic stimulation, providing insights into the function of cholinergic systems in health and disease.
These application notes provide a comprehensive overview of the use of this compound in brain slice electrophysiology, including its mechanism of action, potential effects, and detailed protocols for its administration.
Mechanism of Action
This compound's primary mechanism of action is the reversible inhibition of the enzyme acetylcholinesterase.[1][2][3] AChE is responsible for the rapid hydrolysis of acetylcholine into choline and acetate in the synaptic cleft, terminating its action.[2] By inhibiting AChE, this compound leads to an accumulation of acetylcholine, which can then act on both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) on pre- and postsynaptic membranes.[2] This enhanced receptor activation can lead to a variety of effects on neuronal function, including depolarization, changes in ion channel conductance, and modulation of neurotransmitter release.
It is important to note that at higher concentrations, this compound may exhibit direct effects on receptors that are unrelated to its AChE inhibitory activity. For instance, in sympathetic ganglion, high concentrations of edrophonium have been shown to block ganglionic cholinergic transmission through a mechanism that does not appear to involve cholinesterase inhibition.
Expected Electrophysiological Effects
The application of this compound to brain slices is expected to produce effects consistent with increased cholinergic tone. Based on studies using other AChE inhibitors like neostigmine and physostigmine in brain slice preparations, the following effects can be anticipated:
-
Increased Neuronal Excitability: Inhibition of AChE can lead to a depolarization of the neuronal membrane potential, an increase in input resistance, and an increase in spontaneous firing rate. For example, neostigmine (20 µM) has been shown to cause a slow depolarization and increased spike firing in pyramidal neurons of the piriform cortex.
-
Modulation of Synaptic Transmission: Enhanced acetylcholine levels can modulate both excitatory and inhibitory synaptic transmission. This can manifest as changes in the frequency and amplitude of spontaneous and evoked postsynaptic currents (sPSCs and ePSCs).
-
Induction of Rhythmic Activity: Increased cholinergic activity can promote network oscillations, such as gamma and beta rhythms, in brain regions like the hippocampus.
-
Modulation of Synaptic Plasticity: Cholinergic signaling is known to play a crucial role in synaptic plasticity. By increasing endogenous acetylcholine levels, this compound can influence the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD).
Quantitative Data Summary
Direct quantitative data for this compound in brain slice electrophysiology is limited in the available literature. However, data from a study on the rat superior cervical ganglion and from studies using other acetylcholinesterase inhibitors in brain slices provide a useful reference.
| Compound | Preparation | Concentration | Observed Effect | Reference |
| This compound | Rat Superior Cervical Ganglion (in vitro) | 10 - 500 µM | Decreased compound action potential amplitude (ED50 = 163.5 µM) | |
| Neostigmine | Rat Piriform Cortex Slices | 20 µM | Slow depolarization (7.8 ± 2.6 mV), increased input resistance, increased spike firing (from 5.3 to 7.9 spikes) | |
| Neostigmine | Rat Superior Cervical Ganglion Neurons | 100 - 400 µM | Competitive inhibition of nicotinic ACh receptors | |
| Physostigmine | Rat Hippocampal Slices | Not specified | Increased rhythmic activity | |
| Carbachol (Cholinergic Agonist) | Mouse Medial Prefrontal Cortex Slices | 10 µM | Depolarization and action potential firing in pyramidal cells, increased excitatory synaptic input onto interneurons |
Experimental Protocols
Brain Slice Preparation
This protocol describes the preparation of acute brain slices from rodents, a common procedure in electrophysiology.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Petri dish
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Recovery chamber
Solutions:
| Solution | Component | Concentration (mM) |
| Cutting Solution | Sucrose | 210 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| MgCl₂ | 7 | |
| CaCl₂ | 0.5 | |
| D-Glucose | 10 | |
| aCSF | NaCl | 125 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| MgCl₂ | 1.3 | |
| CaCl₂ | 2.5 | |
| D-Glucose | 10 |
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogen-saturated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF saturated with carbogen at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Electrophysiological Recording and this compound Administration
This protocol outlines the general procedure for whole-cell patch-clamp or field potential recordings and the application of this compound.
Materials:
-
Prepared brain slices
-
Recording setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass micropipettes
-
Intracellular solution (for patch-clamp) or aCSF-filled pipette (for field recordings)
-
Perfusion system
-
This compound stock solution
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Visually identify the neuron or brain region of interest using the microscope.
-
For whole-cell recordings, establish a giga-ohm seal and obtain the whole-cell configuration. For field recordings, place the recording electrode in the desired location.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, synaptic events) for a stable period (e.g., 5-10 minutes).
-
Prepare a working solution of this compound in aCSF from a concentrated stock solution. A starting concentration in the range of 10-50 µM is recommended, based on data from other AChE inhibitors and the ganglion study. A concentration-response curve may be necessary to determine the optimal concentration for the desired effect.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the changes in neuronal activity during the application of this compound.
-
To determine if the observed effects are due to the accumulation of endogenous acetylcholine, cholinergic receptor antagonists (e.g., atropine for muscarinic receptors, mecamylamine for nicotinic receptors) can be co-applied with this compound.
-
After recording the effects, switch the perfusion back to the control aCSF to observe washout of the drug effect.
Visualizations
Signaling Pathway of Acetylcholine and this compound
Caption: Cholinergic signaling and the inhibitory action of this compound.
Experimental Workflow for Brain Slice Electrophysiology
Caption: Workflow for brain slice electrophysiology with this compound.
References
Application Notes & Protocols: Utilizing Edrophonium Chloride in Cholinergic Neurotransmission Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Edrophonium chloride is a rapid-onset, short-acting, and reversible acetylcholinesterase (AChE) inhibitor.[1][2] Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase, which is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3][4] By blocking AChE, edrophonium increases the concentration and prolongs the action of acetylcholine at cholinergic synapses, leading to enhanced stimulation of both nicotinic and muscarinic receptors.[1][5] This property makes it an invaluable tool for studying the cholinergic system, diagnosing neuromuscular disorders like myasthenia gravis, and investigating the effects of cholinergic stimulation on various tissues.[3][6] These application notes provide detailed protocols for utilizing this compound in key assays to probe cholinergic neurotransmission.
Quantitative Data Summary
The following table summarizes the inhibitory constants and effective concentrations of this compound against its primary target, acetylcholinesterase (AChE), and its effects on related neuronal components.
| Parameter | Target/System | Species/Source | Value | Reference(s) |
| IC₅₀ | Acetylcholinesterase (AChE) | Human Erythrocytes | 0.2 µM | [7][8] |
| Acetylcholinesterase (AChE) | Purified Calf Forebrain | 0.05 µM | [7][8] | |
| Acetylcholinesterase (AChE) | Purified Octopus Brain | 0.5 µM | [7][8] | |
| Nicotinic Acetylcholine Receptor (nAChR) | Mouse (expressed in Xenopus oocytes) | 82.1 µM | [7][9] | |
| Kᵢ | Acetylcholinesterase (AChE) | Human Erythrocytes | 0.2 µM | [7][8] |
| Acetylcholinesterase (AChE) | Purified Calf Forebrain | 0.2 µM | [7][8] | |
| Acetylcholinesterase (AChE) | Purified Octopus Brain | 0.4 µM | [7][8] | |
| ED₅₀ | Compound Action Potential Inhibition | Rat Superior Cervical Ganglion | 163.5 µM | [10] |
Visualized Mechanisms and Workflows
Cholinergic Neurotransmission and Edrophonium's Mechanism of Action
The diagram below illustrates the key events at a cholinergic synapse. Acetylcholine (ACh) is released from the presynaptic terminal, binds to postsynaptic receptors, and is subsequently degraded by acetylcholinesterase (AChE). This compound acts as a competitive inhibitor of AChE, preventing ACh breakdown and thereby increasing its availability in the synaptic cleft.
Experimental Workflow: AChE Inhibition Assay
This workflow outlines the typical steps for an in vitro assay to determine the inhibitory potential of a compound like this compound on acetylcholinesterase activity using the colorimetric Ellman's method.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Principle: This protocol is based on Ellman's method to quantify AChE activity. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity. Edrophonium's inhibitory effect is quantified by the reduction in this rate.
Materials:
-
Purified Acetylcholinesterase (from electric eel, bovine, or human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the appropriate buffer. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare AChE solution in phosphate buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.
-
Prepare DTNB solution (e.g., 10 mM) and ATCh solution (e.g., 10 mM) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
For each reaction, add the following to a well:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of this compound solution at various concentrations (or buffer for control wells).
-
10 µL of AChE solution.
-
-
Include controls: a "no inhibitor" control (with buffer instead of Edrophonium) and a "blank" control (with buffer instead of AChE) to measure non-enzymatic substrate hydrolysis.
-
-
Incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of ATCh solution to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each Edrophonium concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot % Inhibition against the logarithm of Edrophonium concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Ex Vivo Phrenic Nerve-Hemi-Diaphragm Muscle Contraction Assay
Principle: This classic pharmacology preparation allows for the study of neuromuscular transmission in an isolated tissue bath. The phrenic nerve is electrically stimulated, which causes the diaphragm muscle to contract. Edrophonium's effect on cholinergic transmission is observed as a potentiation of the muscle twitch height due to the increased availability of ACh at the neuromuscular junction.
Materials:
-
Rodent (e.g., rat or mouse) phrenic nerve-hemidiaphragm tissue
-
Organ bath system with temperature control, aeration, and force transducer
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂
-
Electrical stimulator and electrodes
-
Data acquisition system to record muscle tension
-
This compound
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the phrenic nerve and a section of the hemidiaphragm, keeping the nerve-muscle junction intact.
-
Mount the preparation in the organ bath filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One end of the muscle is fixed, and the other is attached to the force transducer.
-
-
Equilibration and Stimulation:
-
Allow the tissue to equilibrate for 30-60 minutes under a resting tension (e.g., 1 gram).
-
Position the stimulating electrodes around the phrenic nerve.
-
Begin supramaximal electrical stimulation of the nerve (e.g., 0.1 Hz frequency, 0.2 ms duration) to elicit consistent muscle contractions (twitches).
-
Record the baseline twitch tension for at least 15-20 minutes until a stable response is achieved.
-
-
Drug Application:
-
Prepare a stock solution of this compound.
-
Add Edrophonium to the organ bath in a cumulative or non-cumulative manner to achieve the desired final concentrations.
-
Record the changes in twitch tension following the addition of the drug. Edrophonium is expected to cause a rapid and transient increase in the force of contraction.[11]
-
-
Data Analysis:
-
Measure the peak twitch height before (baseline) and after the application of each concentration of Edrophonium.
-
Express the effect as a percentage change from the baseline contraction height.
-
Construct a concentration-response curve by plotting the percentage increase in twitch height against the Edrophonium concentration to determine parameters like EC₅₀.
-
Protocol 3: In Vivo Microdialysis for Acetylcholine Measurement
Principle: Microdialysis is a technique used to measure the concentration of endogenous substances, like acetylcholine, in the extracellular fluid of living animals.[12] A probe with a semi-permeable membrane is implanted into a specific brain region. A physiological solution (perfusate) is slowly passed through the probe, allowing extracellular molecules to diffuse into the perfusate, which is then collected and analyzed. Because ACh is rapidly hydrolyzed by AChE, an AChE inhibitor must be included in the perfusate to allow for its detection.[13][14]
Materials:
-
Stereotaxic apparatus for surgery
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
Anesthetized animal (e.g., rat)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound (or another AChE inhibitor like neostigmine)
-
HPLC system with electrochemical detection (HPLC-ECD) for ACh analysis[15]
Procedure:
-
Surgical Implantation of Probe:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., hippocampus, prefrontal cortex).
-
Slowly lower the microdialysis probe to the precise coordinates and secure it to the skull.
-
-
Perfusion and Sample Collection:
-
Allow the animal to recover from surgery (if conducting a freely-moving animal study).
-
Prepare the aCSF perfusate containing a low concentration of an AChE inhibitor (e.g., Edrophonium or 5 µM neostigmine) to prevent ACh degradation in the sample lines.[14]
-
Begin perfusing the probe at a low, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period (e.g., 1-2 hours), begin collecting the dialysate samples into vials using a fraction collector at regular intervals (e.g., every 15-20 minutes).
-
-
Experimental Manipulation:
-
To study the effect of a systemic challenge, administer this compound (e.g., intravenously or intraperitoneally) after collecting stable baseline samples.
-
Continue collecting dialysate samples to measure the change in extracellular ACh levels over time.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for ACh concentration using a highly sensitive method like HPLC-ECD.[13]
-
-
Data Analysis:
-
Calculate the basal concentration of ACh in the dialysate during the baseline period.
-
Express the ACh concentrations in post-treatment samples as a percentage of the basal levels.
-
Plot the time course of ACh release to visualize the effect of the edrophonium challenge.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound [glowm.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synaptic inhibitory effects of edrophonium on sympathetic ganglionic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of edrophonium on erythrocyte acetylcholinesterase and neuromuscular function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. In vivo acetylcholine release as measured by microdialysis is unaltered in the hippocampus of cognitively impaired aged rats with degenerative changes in the basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Edrophonium Chloride: A Versatile Pharmacological Tool in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Edrophonium chloride, a rapidly acting, reversible acetylcholinesterase (AChE) inhibitor, serves as a powerful pharmacological tool in neuroscience research.[1][2] Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] This inhibition leads to an accumulation of ACh and enhanced cholinergic neurotransmission at both neuromuscular junctions and in the central and peripheral nervous systems.[2][3] The short duration of action of this compound makes it particularly valuable for diagnostic and experimental applications where a transient potentiation of cholinergic signaling is desired.[1]
These application notes provide an overview of the use of this compound in neuroscience research, with detailed protocols for key experiments and a summary of its quantitative pharmacological data.
Key Applications in Neuroscience Research:
-
Probing Cholinergic Synaptic Transmission: this compound is utilized to transiently amplify cholinergic signaling, allowing researchers to study the role of acetylcholine in synaptic plasticity, neuronal excitability, and network activity.
-
Investigating the Neuromuscular Junction: It is a classic tool for studying the physiology and pathophysiology of the neuromuscular junction, including the mechanisms of neuromuscular transmission and the effects of diseases like myasthenia gravis.[2]
-
Autonomic Nervous System Research: The effects of this compound on heart rate, blood pressure, and other autonomic functions provide insights into the cholinergic regulation of the autonomic nervous system.
-
Alzheimer's Disease Research: While not a direct treatment, this compound can be used in preclinical models to investigate the functional consequences of cholinergic deficits, a key feature of Alzheimer's disease, and to screen for potential therapeutic agents that modulate cholinergic signaling.[4]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: Inhibitory Potency of this compound against Acetylcholinesterase (AChE)
| Source of AChE | IC50 | Ki |
| Human Erythrocytes | 0.2 µM | 0.2 µM |
| Purified Calf Forebrain | 0.05 µM | 0.2 µM |
| Purified Octopus Brain | 0.5 µM | 0.4 µM |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Onset of Action (IV) | 30-60 seconds |
| Duration of Action (IV) | 5-10 minutes |
| Onset of Action (IM) | 2-10 minutes |
| Duration of Action (IM) | 5-30 minutes |
| Elimination Half-life | 33-110 minutes |
Experimental Protocols
Here are detailed protocols for key neuroscience research applications of this compound.
Protocol 1: In Vitro Electrophysiological Recording of Neuromuscular Junction Potentials
This protocol describes the use of this compound to study its effects on end-plate potentials (EPPs) at an isolated neuromuscular junction preparation (e.g., rodent phrenic nerve-hemidiaphragm).
Materials:
-
Isolated phrenic nerve-hemidiaphragm preparation
-
Krebs-Ringer solution
-
This compound stock solution (1 mM in distilled water)
-
Glass microelectrodes for intracellular recording
-
Stimulating electrodes
-
Electrophysiology recording setup (amplifier, digitizer, software)
Procedure:
-
Preparation: Mount the phrenic nerve-hemidiaphragm preparation in a recording chamber continuously perfused with oxygenated Krebs-Ringer solution at room temperature.
-
Baseline Recording: Position the stimulating electrodes on the phrenic nerve and the recording microelectrode in a muscle fiber near the end-plate region. Stimulate the nerve at a low frequency (e.g., 0.5 Hz) and record baseline EPPs for at least 10-15 minutes to ensure a stable response.
-
Application of this compound: Add this compound to the perfusing solution to achieve the desired final concentration (e.g., 1-10 µM).
-
Data Acquisition: Continue to stimulate the nerve and record EPPs for 15-30 minutes in the presence of this compound. Observe changes in the amplitude and duration of the EPPs.
-
Washout: Perfuse the preparation with fresh Krebs-Ringer solution without this compound and continue recording to observe the reversal of the drug's effects.
-
Analysis: Measure and compare the average EPP amplitude and decay time constant before, during, and after the application of this compound.
Protocol 2: Ex Vivo Brain Slice Electrophysiology to Study Cholinergic Modulation of Synaptic Plasticity
This protocol outlines the use of this compound to investigate the role of endogenous acetylcholine in long-term potentiation (LTP), a cellular model of learning and memory, in hippocampal brain slices.
Materials:
-
Rodent hippocampal brain slices (300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (1 mM in distilled water)
-
Field potential or whole-cell patch-clamp recording setup
-
Stimulating electrode
Procedure:
-
Slice Preparation: Prepare hippocampal slices from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Baseline Recording: Transfer a slice to the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Record a stable baseline of fEPSPs for 20-30 minutes.
-
Application of this compound: Perfuse the slice with aCSF containing a low concentration of this compound (e.g., 0.5-2 µM) for 10-15 minutes prior to LTP induction. This will enhance the effect of acetylcholine released during the high-frequency stimulation.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.
-
Control Experiment: In a separate set of slices, perform the same experiment without this compound to serve as a control.
-
Analysis: Compare the magnitude and stability of LTP between the control and this compound-treated groups.
Protocol 3: Microelectrode Array (MEA) Recording of Neuronal Network Activity
This protocol describes the application of this compound to study the effects of enhanced cholinergic tone on the spontaneous activity of cultured neuronal networks on a microelectrode array.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons) grown on an MEA plate
-
Culture medium
-
This compound stock solution (1 mM in distilled water)
-
MEA recording system and software
Procedure:
-
Baseline Recording: Place the MEA plate with the mature neuronal culture into the recording system and allow it to acclimate. Record the baseline spontaneous network activity, including spike rate, burst frequency, and network burst parameters, for at least 20 minutes.
-
Application of this compound: Add this compound directly to the culture medium in the well to reach the desired final concentration (e.g., 1-10 µM).
-
Data Acquisition: Record the network activity for at least 30-60 minutes following the addition of this compound.
-
Washout (Optional): If the experimental design allows, carefully replace the medium with fresh, drug-free medium to observe the washout of the effect.
-
Analysis: Analyze the recorded data to quantify changes in various network activity parameters before and after the application of this compound. Compare the effects across different concentrations if a dose-response relationship is being investigated.
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Inhibition of acetylcholinesterase by this compound increases acetylcholine levels.
Experimental Workflow for Investigating Cholinergic Modulation
Caption: Workflow for studying cholinergic modulation with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound [glowm.com]
- 4. Effect of cholinergic and anticholinergic drugs on short-term memory in Alzheimer's dementia: a neuropsychological and computerized electroencephalographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Local Application of Edrophonium Chloride in Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the local application of Edrophonium Chloride in isolated tissue preparations. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to guide researchers in utilizing this compound as a tool to study cholinergic neurotransmission.
Introduction
This compound is a short and rapid-acting acetylcholinesterase (AChE) inhibitor.[1] Its primary mechanism of action is the reversible blockade of the AChE enzyme, which is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft.[1] This inhibition leads to an accumulation of ACh and enhances the activation of both nicotinic and muscarinic ACh receptors on the postsynaptic membrane.[1] Due to its rapid onset and short duration of action, this compound is a valuable pharmacological tool for studying the effects of enhanced cholinergic signaling in various tissue preparations.
The local application of this compound allows for the precise investigation of its effects on specific tissues or even single cells, minimizing systemic effects and enabling the study of localized cholinergic mechanisms. Common techniques for local application in tissue preparations include superfusion (organ bath), microiontophoresis, and direct microinjection.
Signaling Pathway of this compound Action
The primary signaling pathway affected by this compound involves the modulation of cholinergic neurotransmission at the neuromuscular junction and other cholinergic synapses.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various in vitro studies.
Table 1: Effective Concentrations of this compound in Tissue Preparations
| Tissue Preparation | Species | Technique | Effective Concentration | Observed Effect |
| Tenuissimus Muscle | Cat | Superfusion | 10⁻⁷ M - 10⁻⁵ M | Increased amplitude of end-plate potential.[1] |
| Superior Cervical Ganglion | Rat | Superfusion | 10 µM - 500 µM | Decreased compound action potential amplitude. |
| Colonic Smooth Muscle | Human | In vivo administration | 10 mg (intravenous) | Stimulation of contractile activity. |
| Xenopus laevis oocytes (expressing mouse muscle nAChR) | Xenopus | Voltage Clamp | 0.1 µM - 1000 µM (IC₅₀ = 82.1 µM) | Inhibition of DMPP-induced currents. |
Table 2: Inhibitory Constants (Ki and IC₅₀) of this compound on Acetylcholinesterase (AChE)
| AChE Source | Ki (µM) | IC₅₀ (µM) |
| Human Erythrocytes | 0.2 | 0.2 |
| Purified Calf Forebrain | 0.2 | 0.05 |
| Purified Octopus Brain | 0.4 | 0.5 |
Experimental Protocols
Protocol 1: Superfusion (Organ Bath) Application
This protocol is suitable for studying the effects of this compound on isolated muscle strips (e.g., skeletal, smooth muscle) or other contractile tissues.
Materials:
-
This compound
-
Isolated tissue preparation (e.g., rat phrenic nerve-diaphragm, guinea pig ileum)
-
Organ bath system with temperature control and aeration
-
Physiological salt solution (e.g., Krebs-Henseleit, Tyrode's solution)
-
Force-displacement transducer and recording system
-
Stock solution of this compound (see solution preparation section)
Experimental Workflow:
Caption: Experimental workflow for superfusion.
Procedure:
-
Tissue Preparation: Dissect the desired tissue (e.g., a strip of smooth muscle or a neuromuscular preparation) in cold, oxygenated physiological salt solution.
-
Mounting: Mount the tissue in the organ bath chamber, connecting one end to a fixed support and the other to a force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate in the organ bath for at least 60 minutes under a constant resting tension. During this period, continuously superfuse the tissue with fresh, oxygenated (95% O₂ / 5% CO₂) physiological salt solution at a constant temperature (e.g., 37°C). Replace the bath solution every 15-20 minutes.
-
Viability Check: Assess the viability and contractility of the tissue by briefly exposing it to a high concentration of potassium chloride (e.g., 50 mM KCl).
-
Baseline Recording: After a washout period and return to baseline, record the spontaneous activity or nerve-evoked contractions for a stable period.
-
Edrophonium Application: Switch the superfusion solution to one containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in contractile force or other physiological parameters for the duration of the drug application.
-
Washout: Revert to the control physiological salt solution to wash out the this compound and observe the reversal of its effects.
-
Data Analysis: Analyze the recorded data to quantify the effects of this compound on the tissue preparation.
Protocol 2: Microiontophoresis Application
This technique is used for the highly localized application of this compound onto the surface of a single cell or a specific region of a tissue, such as the motor end-plate.
Materials:
-
This compound
-
Micropipette puller
-
Glass micropipettes
-
Microiontophoresis current pump
-
Micromanipulator
-
Microscope
-
Intracellular or extracellular recording setup
-
Stock solution of this compound (see solution preparation section)
Experimental Workflow:
Caption: Workflow for microiontophoresis.
Procedure:
-
Micropipette Preparation: Pull glass micropipettes to a fine tip (e.g., 1-2 µm diameter). Backfill the micropipette with a concentrated solution of this compound (e.g., 10-100 mM in distilled water).
-
Tissue and Recording Setup: Prepare the tissue for electrophysiological recording (e.g., neuromuscular junction preparation). Position the recording electrode to monitor cellular activity (e.g., membrane potential).
-
Pipette Positioning: Using a micromanipulator, carefully position the tip of the Edrophonium-filled micropipette close to the target cell membrane or synaptic region.
-
Retaining Current: Apply a small, negative "retaining" current to the micropipette to prevent leakage of this compound.
-
Baseline Recording: Record a stable baseline of cellular activity.
-
Ejection: Apply a positive "ejection" current to the micropipette for a defined duration to release this compound onto the target.
-
Data Acquisition: Record the resulting change in cellular activity (e.g., depolarization, change in firing rate).
-
Recovery: Turn off the ejection current and allow the retaining current to be re-established. Monitor the recovery of the cell to its baseline activity.
-
Data Analysis: Analyze the electrophysiological recordings to determine the effect of the localized this compound application.
Protocol 3: Direct Microinjection
This protocol describes the direct injection of a small volume of this compound solution into a specific location within a larger tissue preparation.
Materials:
-
This compound
-
Microsyringe pump or picospritzer
-
Glass micropipettes or fine-gauge needles
-
Micromanipulator
-
Microscope
-
Tissue preparation
-
Stock solution of this compound (see solution preparation section)
Procedure:
-
Micropipette/Needle Preparation: Prepare a beveled glass micropipette or a fine-gauge needle and fill it with the this compound solution of the desired concentration.
-
System Calibration: Calibrate the injection system to deliver a known volume of solution per injection pulse.
-
Tissue Preparation: Secure the tissue preparation in a chamber under a microscope.
-
Injection: Using a micromanipulator, carefully advance the tip of the micropipette/needle into the target region of the tissue.
-
Delivery: Actuate the microsyringe pump or picospritzer to deliver a precise volume of the this compound solution.
-
Observation: Observe and record the physiological response of the tissue to the injected drug. This may involve visual changes (e.g., muscle contraction) or electrophysiological recordings.
-
Data Analysis: Quantify the observed responses in relation to the amount of this compound injected.
Note: The parameters for direct microinjection (e.g., needle size, injection volume, and pressure) need to be optimized for the specific tissue type and experimental question.
Preparation of this compound Solutions
This compound is very soluble in water. For most in vitro applications, stock solutions can be prepared in distilled water or physiological buffers.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in distilled water. This can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate physiological salt solution. For in vivo experiments, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline.
Safety Precautions
This compound is a potent cholinergic agent. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). Be aware of its potential physiological effects. Atropine sulfate should be readily available as an antagonist for the muscarinic effects of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Edrophonium Chloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Edrophonium Chloride in in vitro assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro assays?
This compound is a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary mechanism involves binding to the anionic site of the AChE enzyme, which prevents the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3] This leads to an accumulation of ACh in the synaptic cleft or in the assay medium, thereby enhancing cholinergic signaling.[1][2] This makes it a valuable tool for studying neuromuscular transmission and screening for novel AChE inhibitors.
Q2: What is a typical concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the specific assay, cell type, and experimental goals. However, based on reported IC50 and Ki values, a common starting range is from nanomolar to micromolar concentrations. For acetylcholinesterase inhibition assays, IC50 values have been reported to be in the range of 0.05 µM to 0.5 µM.[4] For assays involving nicotinic acetylcholine receptors (nAChR), concentrations up to 82.1 µM have been used.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is generally soluble in water and dimethyl sulfoxide (DMSO).[5] For a stock solution, dissolve the compound in DMSO at a high concentration (e.g., 10-50 mM). This stock can then be serially diluted in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect cell viability or enzyme activity (typically <0.5%).
Q4: What is the stability of this compound in cell culture media?
While specific stability data in various cell culture media is not extensively published, it is known that the stability of compounds in media can be influenced by factors such as pH, temperature, and the presence of certain media components.[6] It is best practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. To assess stability in your specific medium, you can incubate the compound in the medium for the duration of your experiment and then measure its concentration or activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of acetylcholinesterase activity | - Incorrect this compound concentration: The concentration may be too low to elicit a significant inhibitory effect. - Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. - Inactive enzyme: The acetylcholinesterase enzyme may have lost its activity. | - Perform a dose-response curve to determine the optimal inhibitory concentration. - Prepare fresh stock solutions of this compound and aliquot for single use to avoid degradation. - Always include a positive control with a known AChE inhibitor to verify enzyme activity. |
| High background signal in the assay | - Interference with assay reagents: this compound may interact with the detection reagents (e.g., colorimetric or fluorescent probes). - Autofluorescence of the compound: If using a fluorescence-based assay, this compound itself might be fluorescent at the excitation/emission wavelengths used. | - Run a control experiment with this compound and the assay reagents in the absence of the enzyme to check for direct interactions. - Measure the fluorescence of this compound alone at the assay's wavelengths to determine if it contributes to the background signal. If so, consider using a different detection method. |
| Inconsistent or variable results between replicates | - Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. - Incomplete mixing: The compound may not be evenly distributed in the assay wells. - Cell plating inconsistency: Uneven cell density across the wells in cell-based assays. | - Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing of all components in the assay wells. - For cell-based assays, ensure a homogenous cell suspension and consistent plating density. |
| Unexpected effects on cell viability | - Cytotoxicity at high concentrations: this compound may exhibit cytotoxic effects at higher concentrations. - Off-target effects: The compound may interact with other cellular targets besides acetylcholinesterase. | - Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration (CC50) of this compound on your specific cell line.[7] - Ensure that the concentrations used for the primary assay are well below the cytotoxic threshold. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in various in vitro assays.
| Parameter | Value | Assay System | Reference |
| IC50 (AChE) | 0.05 µM | Purified calf forebrain acetylcholinesterase | [4] |
| IC50 (AChE) | 0.2 µM | Human red blood cell acetylcholinesterase | [4] |
| IC50 (AChE) | 0.5 µM | Purified octopus brain acetylcholinesterase | [4] |
| Ki (AChE) | 0.2 µM | Human red blood cell acetylcholinesterase | [4] |
| Ki (AChE) | 0.2 µM | Purified calf forebrain acetylcholinesterase | [4] |
| Ki (AChE) | 0.4 µM | Purified octopus brain acetylcholinesterase | [4] |
| IC50 (nAChR) | 82.1 µM | Mouse muscle nicotinic acetylcholine receptor in Xenopus laevis oocytes | [4] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of different concentrations of this compound solution.
-
For the control wells, add 25 µL of buffer (or buffer with the same percentage of DMSO as the test wells).
-
Add 50 µL of AChE solution to all wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of DTNB solution to all wells.
-
To start the reaction, add 75 µL of ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 5-10 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include control wells with medium and the highest concentration of DMSO used.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control (DMSO-treated) cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 value.[7]
-
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship for Troubleshooting Assay Variability
Caption: Logical steps for troubleshooting high variability in assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating Electrophysiology Recordings with Edrophonium Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Edrophonium Chloride in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential artifacts in your recordings, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2] By inhibiting AChE, the enzyme that breaks down the neurotransmitter acetylcholine (ACh), this compound increases the concentration and prolongs the action of ACh at the neuromuscular junction and other cholinergic synapses.[1][3][4] This enhancement of cholinergic transmission is the basis for its use in diagnosing conditions like myasthenia gravis and for reversing the effects of non-depolarizing neuromuscular blocking agents.[2][3][5]
Q2: What are the primary physiological effects of this compound that can impact electrophysiology recordings?
The primary effects of this compound stem from its cholinergic activity and can directly impact electrophysiological recordings:
-
Muscarinic Effects: Increased ACh at muscarinic receptors can lead to bradycardia (slowing of the heart rate), increased secretions, and bronchospasm.[3][5] These cardiovascular changes can introduce artifacts in electrocardiogram (ECG) recordings.
-
Nicotinic Effects: Enhanced ACh stimulation at nicotinic receptors in skeletal muscle can cause muscle fasciculations (brief, spontaneous muscle contractions) and, in some cases, muscle weakness.[3][6] These muscle activities are a significant source of artifacts in electromyography (EMG) recordings.
Q3: What are the common artifacts I might encounter in my electrophysiology recordings when using this compound?
Based on its mechanism of action, you may encounter the following artifacts:
-
In EMG recordings: Muscle fasciculation potentials, which appear as spontaneous, irregular, and often large-amplitude spikes, can contaminate the signal and interfere with the analysis of motor unit potentials.[3][6]
-
In ECG recordings: Changes in heart rate, such as bradycardia, can alter the baseline and rhythm of the ECG.[7] Additionally, patient movement or muscle tremors resulting from the drug's effects can introduce motion artifacts and a wandering baseline.[8][9][10]
Q4: When should I be particularly cautious when using this compound in my experiments?
Exercise caution in subjects with pre-existing conditions such as bronchial asthma, cardiac arrhythmias (especially bradyarrhythmias), and mechanical intestinal or urinary obstruction.[5] It is also important to have atropine readily available as an antagonist to the muscarinic effects of this compound in case of a cholinergic crisis.[5]
Troubleshooting Guides
EMG Recording Artifacts
Problem: My EMG recording shows sudden, irregular spikes and a noisy baseline after this compound administration, obscuring the evoked or voluntary muscle signals.
Possible Cause: Muscle fasciculations induced by the increased acetylcholine levels at the neuromuscular junction.[3][6]
Solutions:
| Solution | Description | Considerations |
| Filtering | Apply a high-pass filter to the EMG signal. Since fasciculation potentials can have a broad frequency spectrum, a carefully selected cutoff frequency (e.g., 20-30 Hz) may help reduce their contribution without significantly affecting the desired signal.[11] | The optimal cutoff frequency will depend on the specific characteristics of your signal of interest and the artifact. Over-filtering can lead to loss of important data. |
| Signal Averaging | If your experimental paradigm involves repeated stimulation, signal averaging can be used to reduce the contribution of random, non-time-locked fasciculation artifacts. | This method is only suitable for evoked potential studies where the stimulus and response are tightly synchronized. |
| Spike Sorting and Removal | Utilize spike detection and sorting algorithms to identify and classify fasciculation potentials based on their waveform characteristics. Once identified, these artifacts can be computationally removed from the recording. | This requires more advanced data analysis techniques and may not be suitable for real-time applications. |
| Optimize Electrode Placement | Ensure secure and proper placement of recording electrodes to minimize movement artifacts that can be exacerbated by muscle twitches. | Use high-quality electrodes with good adhesion.[12] |
ECG Recording Artifacts
Problem: My ECG recording shows a wandering baseline, irregular rhythm, or sudden changes in heart rate after administering this compound.
Possible Cause: Cholinergic effects on the heart (bradycardia) and patient movement or muscle tremors.[7][8]
Solutions:
| Solution | Description | Considerations |
| Baseline Correction | Apply a baseline correction algorithm to your ECG data to remove low-frequency drift (wandering baseline).[8] | Several algorithms are available; choose one that is appropriate for your data and does not distort the QRS complex or other important features. |
| Patient/Animal Stabilization | Ensure the subject is calm and comfortable to minimize movement.[12] In animal studies, ensure adequate anesthesia and stable positioning. | Movement can introduce significant artifacts that may be difficult to remove post-acquisition.[8] |
| Lead Placement | Verify that ECG electrodes are securely attached and have good contact with the skin.[10] Poor electrode contact can exacerbate motion artifacts.[9][10] | Consider using alternative lead placements that may be less susceptible to motion artifacts from specific muscle groups. |
| Heart Rate Variability Analysis | Instead of focusing solely on the ECG waveform, analyze heart rate variability (HRV) to quantify the autonomic effects of this compound.[7] | This provides a quantitative measure of the drug's effect on cardiac autonomic control. |
Experimental Protocols
In-Vivo Electrophysiology: Assessing Neuromuscular Transmission
Objective: To evaluate the effect of this compound on neuromuscular transmission in an animal model.
Methodology:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Surgically expose a peripheral nerve (e.g., sciatic nerve) and the corresponding muscle (e.g., gastrocnemius).
-
Electrode Placement: Place stimulating electrodes on the exposed nerve and recording electrodes on the muscle belly to record compound muscle action potentials (CMAPs).
-
Baseline Recording: Deliver supramaximal electrical stimuli to the nerve at a low frequency (e.g., 1 Hz) and record baseline CMAP amplitudes.
-
Edrophonium Administration: Administer this compound intravenously at a dose appropriate for the animal model (e.g., 0.1-0.5 mg/kg).
-
Post-Drug Recording: Continue to stimulate the nerve and record CMAPs for a period of 10-15 minutes to observe any changes in amplitude or waveform.
-
Data Analysis: Compare the pre- and post-drug CMAP amplitudes to quantify the effect of this compound on neuromuscular transmission.
In-Vitro Electrophysiology: Patch-Clamp Recording from Isolated Neurons or Muscle Cells
Objective: To investigate the direct effects of this compound on ion channel activity in isolated cells.
Methodology:
-
Cell Preparation: Isolate and culture the cells of interest (e.g., primary neurons or myocytes) according to standard laboratory protocols.
-
Patch-Clamp Setup: Use a whole-cell patch-clamp configuration to record ionic currents from a single cell.
-
Baseline Recording: Record baseline ion channel activity in response to voltage steps or agonist application in the absence of this compound.
-
Edrophonium Application: Perfuse the recording chamber with a solution containing this compound at the desired concentration.
-
Post-Drug Recording: Record ion channel activity in the presence of this compound to observe any changes in current amplitude, kinetics, or voltage-dependence.
-
Data Analysis: Compare the current characteristics before and after drug application to determine the direct effects of this compound on the ion channels of interest.
Signaling Pathways and Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mims.com [mims.com]
- 6. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of the anticholinesterase edrophonium on spectral analysis of heart rate and blood pressure variability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aclsnow.com [aclsnow.com]
- 9. aclsmedicaltraining.com [aclsmedicaltraining.com]
- 10. Guide to Understanding ECG Artifact | Southern Maryland Medical Group [smmgmd.com]
- 11. Reducing Noise, Artifacts and Interference in Single-Channel EMG Signals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medline.com [medline.com]
Stability testing of Edrophonium Chloride in physiological buffers for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Edrophonium Chloride in physiological buffers for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in physiological buffers?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH of the buffer: Although quaternary ammonium compounds are generally stable across a range of pH values, extreme pH conditions can potentially lead to hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation processes. For long-term studies, it is crucial to maintain consistent and appropriate storage temperatures.
-
Light exposure: this compound is known to be sensitive to light.[1] Solutions should be protected from light to prevent photodegradation.
-
Buffer composition: The specific components of the physiological buffer could potentially interact with this compound. It is essential to use well-defined buffer systems.
-
Presence of oxidizing agents: Oxidative stress can lead to the degradation of the molecule.
Q2: Which physiological buffers are recommended for long-term experiments with this compound?
A2: Phosphate-buffered saline (PBS) and bicarbonate-based buffers are commonly used for in-vitro experiments to mimic physiological conditions. The choice of buffer will depend on the specific experimental requirements. For cell-based assays, a bicarbonate buffer system in a controlled CO2 environment is often preferred to maintain a stable physiological pH.
Q3: How long can I store this compound solutions in a physiological buffer?
A3: The storage duration depends on the buffer, concentration, and storage conditions (temperature and light exposure). It is recommended to perform a stability study under your specific experimental conditions. As a general guideline, one supplier suggests not storing aqueous solutions for longer than one day.[2] However, for long-term experiments, it is imperative to validate the stability over the intended duration of the experiment.
Q4: What are the potential degradation products of this compound?
A4: The specific degradation products of this compound in physiological buffers under long-term storage have not been extensively reported in publicly available literature. Potential degradation pathways could include hydrolysis of the phenolic ether linkage or modifications to the quaternary ammonium group under harsh conditions. Forced degradation studies are necessary to identify potential degradation products.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection, is the recommended approach.[3] This allows for the quantification of the parent compound and the detection of any potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected loss of this compound concentration in the buffer.
| Possible Cause | Troubleshooting Step |
| Degradation due to light exposure. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1] |
| Temperature fluctuations. | Ensure the storage location maintains a consistent and validated temperature. Use calibrated temperature monitoring devices. |
| pH instability of the buffer. | Regularly measure the pH of your buffer stock and experimental solutions to ensure it remains within the desired range. |
| Adsorption to container surfaces. | Consider using low-adsorption microplates or tubes. Evaluate different container materials (e.g., polypropylene vs. glass). |
| Oxidation. | If oxidative degradation is suspected, consider preparing buffers with de-gassed water or including an antioxidant, if compatible with the experimental setup. |
Issue 2: Appearance of unknown peaks in HPLC/UPLC chromatograms.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm their retention times. |
| Contamination of the buffer or solvent. | Analyze a blank buffer sample to check for contaminants. Use high-purity solvents and freshly prepared buffers. |
| Leachables from the container. | Analyze a blank buffer sample that has been stored in the same container type for a similar duration. |
| Carryover from previous injections. | Implement a robust needle wash protocol in your HPLC/UPLC method. Inject a blank solvent after a high-concentration sample to check for carryover. |
Data Presentation
The following tables present illustrative data from a hypothetical long-term stability study of this compound in two common physiological buffers.
Table 1: Stability of this compound (1 mg/mL) in Phosphate-Buffered Saline (PBS, pH 7.4) at Different Temperatures.
| Storage Time (Days) | % Remaining (4°C, Protected from Light) | % Remaining (25°C, Protected from Light) | % Remaining (25°C, Exposed to Light) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.8 | 98.5 | 92.1 |
| 14 | 99.5 | 97.1 | 85.3 |
| 30 | 99.1 | 94.2 | 75.6 |
| 60 | 98.2 | 88.9 | 60.2 |
| 90 | 97.5 | 83.5 | 48.9 |
Table 2: Stability of this compound (1 mg/mL) in Bicarbonate Buffer (pH 7.4, 5% CO2) at 37°C.
| Storage Time (Hours) | % Remaining (Protected from Light) |
| 0 | 100.0 |
| 24 | 99.6 |
| 48 | 99.1 |
| 72 | 98.5 |
| 96 | 97.9 |
| 168 (7 days) | 96.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. Neutralize with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the sample in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution to direct sunlight for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all samples using a suitable UPLC-MS method to identify and characterize the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a validated HPLC method for stability testing.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program (Illustrative):
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[3][4]
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Logical workflow for forced degradation studies of this compound.
References
Technical Support Center: Edrophonium Chloride in Cell Culture Experiments
Welcome to the technical support center for researchers utilizing Edrophonium Chloride in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise due to the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a rapidly acting, reversible inhibitor of acetylcholinesterase (AChE).[1] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), edrophonium increases the concentration and prolongs the action of ACh at cholinergic synapses. This enhancement of cholinergic transmission is its main therapeutic and diagnostic function, particularly in neuromuscular junctions.[1]
Q2: Beyond acetylcholinesterase inhibition, what are the known off-target effects of this compound in vitro?
Yes, research has identified several off-target effects of this compound that are important to consider in cell culture experiments:
-
Muscarinic Receptor Antagonism: Edrophonium can act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically subtypes M2 and M3.[2] This means it can block the effects of muscarinic agonists.
-
Direct Nicotinic Receptor Inhibition: Edrophonium can directly interact with nicotinic acetylcholine receptors (nAChRs). It has been shown to act as a channel blocker and enhance the desensitization of nAChRs, which is a state where the receptor does not respond to acetylcholine even when it is bound.[3]
-
Modulation of Acetylcholine-Activated Ion Channels: Studies have demonstrated that edrophonium can directly shorten the open time of ion channels activated by acetylcholine, an effect that is independent of its AChE inhibitory action.
Q3: At what concentrations are the off-target effects of this compound observed?
The off-target effects of edrophonium have been observed at various concentrations, which may overlap with concentrations used to study its primary effects. It is crucial to consider these when designing experiments.
Q4: Can this compound affect non-neuronal or non-muscle cells in culture?
While most research has focused on neuronal and muscle cells due to the primary action of edrophonium, its off-target effects on muscarinic and nicotinic receptors suggest it could impact other cell types that express these receptors. Many cell types, including epithelial, endothelial, immune, and even some cancer cells, express cholinergic receptors and could therefore be affected by edrophonium. However, specific studies on the effects of edrophonium on the proliferation, viability, and signaling of cancer cell lines are limited.
Q5: How might the chloride ion in this compound affect my cell culture experiments?
This compound is a salt and will dissociate in your culture medium. While the concentration of edrophonium used is typically in the micromolar range and unlikely to significantly alter the overall chloride concentration of the medium, it is a point to consider in sensitive systems or when using very high concentrations. Intracellular chloride concentration is known to play a role in cell proliferation and cell cycle progression in some cancer cells.
Troubleshooting Guides
Scenario 1: Unexpected inhibitory effects on cell signaling pathways.
-
Problem: You are using edrophonium to increase acetylcholine levels in your culture to study a specific cellular response, but you observe an unexpected inhibition of a signaling pathway you believed to be downstream of cholinergic activation.
-
Possible Cause: This could be due to edrophonium's off-target antagonist activity at M2 or M3 muscarinic receptors.[2] If your cell line expresses these receptors, edrophonium could be blocking the very pathway you are trying to activate with the preserved acetylcholine.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of M2 and M3 muscarinic receptors in your cell line using techniques like RT-PCR, western blotting, or immunocytochemistry.
-
Use a Different AChE Inhibitor: Consider using an alternative AChE inhibitor with a different off-target profile, such as neostigmine or pyridostigmine, to see if the inhibitory effect persists.
-
Dose-Response Curve: Perform a dose-response curve for edrophonium. The off-target effects may be more pronounced at higher concentrations.
-
Direct Receptor Agonist: Use a direct muscarinic agonist (e.g., carbachol) in the presence and absence of edrophonium to confirm the antagonistic effect.
-
Scenario 2: Reduced or altered response to nicotinic agonists.
-
Problem: You are co-administering edrophonium with a nicotinic agonist to study nAChR function, but the response is weaker than expected or desensitizes rapidly.
-
Possible Cause: Edrophonium can directly block the nAChR ion channel and enhance receptor desensitization.[3] This means that even with increased acetylcholine levels, the receptor may be blocked or in a non-responsive state.
-
Troubleshooting Steps:
-
Electrophysiology: If possible, use techniques like patch-clamping to directly measure ion channel activity and observe the effects of edrophonium on channel open time and current amplitude.
-
Vary Agonist Concentration: Investigate if the inhibitory effect of edrophonium can be overcome by increasing the concentration of the nicotinic agonist.
-
Pre-incubation Time: Vary the pre-incubation time with edrophonium to see if it affects the degree of receptor desensitization.
-
Alternative AChE inhibitors: Test other AChE inhibitors to see if they produce a similar effect.
-
Scenario 3: Unexpected changes in cell viability or proliferation.
-
Problem: You observe unexpected changes in cell growth, viability, or apoptosis after treating your cells with edrophonium.
-
Possible Cause: While direct effects on cell proliferation are not well-documented for edrophonium, its off-target interactions could indirectly influence these processes. For example, modulation of muscarinic or nicotinic receptors can impact downstream signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway.[3]
-
Troubleshooting Steps:
-
Cell Viability Assays: Perform standard cell viability assays (e.g., MTT, trypan blue exclusion) at a range of edrophonium concentrations and time points.
-
Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to determine if apoptosis is being induced.
-
Signaling Pathway Analysis: Investigate the phosphorylation status of key proteins in survival and proliferation pathways (e.g., Akt, ERK) using western blotting.
-
Control for Chloride: To rule out an effect of the chloride ion, consider a control experiment with a different chloride salt at a similar concentration.
-
Quantitative Data Summary
The following tables summarize the known quantitative data regarding the off-target effects of this compound.
Table 1: Off-Target Interaction with Muscarinic Receptors
| Receptor Subtype | Interaction Type | Apparent Dissociation Constant (Ki) | Cell/Tissue Preparation |
| M2 | Competitive Antagonist | 21 µM | Guinea pig atrial membrane |
| M3 | Competitive Antagonist | 34 µM | Guinea pig submandibular gland membrane |
Data from a radioligand binding study.[2]
Table 2: Off-Target Interaction with Nicotinic Acetylcholine Receptors (nAChR)
| Effect | IC50 | Cell Type | Experimental Condition |
| Inhibition of nAChR current | ~60 µM (producing 47% inhibition) | Xenopus laevis oocytes expressing α2βγδ nAChR | Peak serum concentration from a 1 mg/kg dose |
| Voltage-dependent channel block | 82.1 ± 5.0 µM | Xenopus laevis oocytes expressing α2βγδ nAChR | at -60 mV |
| Voltage-dependent channel block | 50.8 ± 2.7 µM | Xenopus laevis oocytes expressing α2βγδ nAChR | at -90 mV |
| Voltage-dependent channel block | 41.1 ± 1.3 µM | Xenopus laevis oocytes expressing α2βγδ nAChR | at -120 mV |
Data from a whole-cell voltage clamp study.[3]
Experimental Protocols
1. Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol provides a general framework for determining the binding affinity of edrophonium to muscarinic receptors. Specific parameters may need to be optimized for your cell line.
-
Objective: To determine the dissociation constant (Ki) of edrophonium for M2 and M3 muscarinic receptors.
-
Principle: This is a competitive binding assay where a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) competes with unlabeled edrophonium for binding to the receptors in a cell membrane preparation.
-
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the muscarinic receptor subtypes of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Binding Assay: Incubate the membrane preparation with a fixed concentration of the radiolabeled antagonist and varying concentrations of edrophonium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of edrophonium. Calculate the IC50 (the concentration of edrophonium that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
2. Whole-Cell Voltage Clamp for nAChR Channel Block
This protocol outlines the general steps for investigating the direct effects of edrophonium on nAChR ion channels.
-
Objective: To characterize the effect of edrophonium on the current, open time, and voltage dependence of nAChRs.
-
Principle: The whole-cell patch-clamp technique allows for the measurement of ion currents across the entire cell membrane while controlling the membrane potential.
-
Methodology:
-
Cell Preparation: Culture cells expressing the nAChR subtype of interest on glass coverslips.
-
Patch-Clamp Recording: Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the membrane potential at various holding potentials (e.g., -60 mV, -90 mV, -120 mV).
-
Agonist and Drug Application: Apply a nicotinic agonist (e.g., acetylcholine or a stable analog) to elicit an inward current through the nAChRs. Apply edrophonium at various concentrations and observe its effect on the agonist-induced current.
-
Data Analysis: Analyze the changes in current amplitude, activation, and deactivation kinetics in the presence of edrophonium. Plot the percentage of current inhibition against the edrophonium concentration to determine the IC50.
-
Visualizations
Caption: Primary and off-target mechanisms of this compound.
Caption: Troubleshooting flowchart for unexpected results.
Caption: Workflow for key off-target effect experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Interaction of edrophonium with muscarinic acetylcholine M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cardiovascular Side Effects of Edrophonium Chloride in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Edrophonium Chloride in animal studies. The focus is on anticipating and managing cardiovascular side effects to ensure experimental integrity and animal welfare.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: I've administered this compound to my rat and am observing severe bradycardia despite co-administering the recommended dose of atropine. What should I do?
A1: If bradycardia persists after atropine co-administration, consider the following steps:
-
Verify Atropine Dose and Administration: Ensure the correct dose of atropine was administered and that the intravenous injection was successful. Refer to dose-response tables for appropriate dosing regimens. In some cases, a slightly higher dose of atropine may be necessary depending on the dose of edrophonium used.[1]
-
Administer an Additional Atropine Bolus: If bradycardia is severe and compromising the animal's stability, a supplemental dose of atropine (e.g., 0.02 mg/kg) can be administered.[2] Monitor heart rate and blood pressure continuously.
-
Assess for Hypoxia: Hypoxia can induce bradycardia that is resistant to atropine.[3] Ensure the animal is adequately ventilated and oxygenated. Check respiratory rate and, if possible, blood oxygen saturation.
-
Rule out Cholinergic Crisis: Persistent severe bradycardia can be a sign of a cholinergic crisis, which is an overstimulation of cholinergic receptors.[4] Look for other signs such as excessive salivation, lacrimation, urination, defecation, and muscle fasciculations.[5] If a cholinergic crisis is suspected, immediately cease any further edrophonium administration and provide supportive care, including respiratory support if needed.
Q2: My animal is experiencing significant hypotension after edrophonium administration. How should I manage this?
A2: Edrophonium-induced hypotension is often secondary to a decrease in cardiac output from bradycardia.[6] Management strategies include:
-
Address Bradycardia: Administering an appropriate dose of an anticholinergic agent like atropine or glycopyrrolate to increase heart rate will often resolve the hypotension.
-
Fluid Administration: If hypotension persists despite a normalized heart rate, intravenous fluid therapy can help to increase circulatory volume and blood pressure.
-
Reduce Anesthetic Depth: Some anesthetics can exacerbate hypotension. If the animal is anesthetized, consider reducing the concentration of the anesthetic agent while ensuring an adequate plane of anesthesia is maintained.
-
Consider Vasopressors: In severe, refractory cases, the use of vasopressor agents may be necessary, but this should be done with caution and under veterinary guidance as it can complicate experimental results.
Q3: I am unsure whether to use atropine or glycopyrrolate to manage the cardiovascular side effects of edrophonium. What are the key differences?
A3: Both atropine and glycopyrrolate are effective in preventing edrophonium-induced bradycardia.[7] However, they have different pharmacological profiles that may make one more suitable for your experimental needs.
-
Onset of Action: Atropine has a more rapid onset of action, which can be advantageous in acute situations.[8]
-
Duration of Action: Glycopyrrolate has a longer duration of action compared to atropine.[9]
-
Tachycardia: Glycopyrrolate is less likely to cause significant tachycardia compared to atropine.[7][8]
-
Central Nervous System Effects: Glycopyrrolate is a quaternary ammonium compound and does not cross the blood-brain barrier, thus avoiding central nervous system side effects. Atropine can cross the blood-brain barrier.
-
Secretions: Both are effective in reducing salivary and respiratory secretions.
For routine prophylaxis, glycopyrrolate may offer more stable heart rate control.[7] For emergent bradycardia, the rapid onset of atropine may be preferred.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound in animal studies?
A1: The primary cardiovascular side effects of edrophonium are due to its mechanism of action as an acetylcholinesterase inhibitor.[10] This leads to an accumulation of acetylcholine, which stimulates muscarinic receptors in the heart, resulting in:
-
Bradycardia: A slowing of the heart rate is the most common cardiovascular side effect.[6]
-
Hypotension: A drop in blood pressure can occur, often as a result of decreased cardiac output from bradycardia.[6]
-
Arrhythmias: In some cases, cardiac arrhythmias may be observed.
Q2: How can I prevent the cardiovascular side effects of this compound?
A2: The most effective method for preventing the cardiovascular side effects of edrophonium is the co-administration of an anticholinergic (antimuscarinic) agent.[11] The two most commonly used agents are:
-
Atropine: A tertiary amine that competitively blocks muscarinic receptors.[12]
-
Glycopyrrolate: A quaternary ammonium compound that also acts as a muscarinic antagonist.[7]
These agents should be administered concurrently with or just prior to edrophonium to counteract its effects on the heart.
Q3: What is a cholinergic crisis and how can I recognize it?
A3: A cholinergic crisis is a state of excessive cholinergic stimulation due to an overdose of acetylcholinesterase inhibitors like edrophonium.[4] It is a medical emergency. The signs can be remembered by the mnemonic SLUDGE :
-
S alivation
-
L acrimation (tearing)
-
U rination
-
D efecation
-
G astrointestinal distress (cramping)
-
E mesis (vomiting)
Other signs include miosis (pinpoint pupils), muscle fasciculations, weakness, and severe bradycardia leading to respiratory failure.[5]
Q4: Are there species-specific differences in the cardiovascular response to edrophonium?
A4: Yes, there can be species-specific differences. For example, one study in sheep reported that the cardiovascular effects of edrophonium and atropine were opposite to those reported in humans and dogs.[13][14] Therefore, it is crucial to consult literature specific to the animal model being used and to conduct pilot studies to determine the optimal doses of edrophonium and the accompanying anticholinergic agent.
Data Presentation
Table 1: Recommended Doses of Edrophonium and Anticholinergics for Managing Cardiovascular Side Effects in Animal Studies
| Animal Model | Edrophonium Dose (mg/kg) | Atropine Dose (µg/kg) | Glycopyrrolate Dose (µg/kg) | Key Findings & Reference |
| Sheep | 0.5 | 80 | - | This combination caused the mildest heart rate changes without ECG disturbances.[13][14] |
| Sheep | 1.0 | 40 or 80 | - | Both combinations significantly increased heart rate and blood pressure.[13] |
| Human (for context) | 0.5 | 10 or 20 | 5 or 10 | Atropine at 10 µg/kg was deemed a better anticholinergic for use with edrophonium. Higher dose glycopyrrolate was associated with tachycardia.[7] |
| Human (for context) | 0.67 | 12.5 - 21.5 | - | ED95 of atropine to prevent bradycardia was 24 µg/kg.[1] |
| Human (for context) | 1.0 | 20 - 40 | - | ED95 of atropine to prevent bradycardia was 55 µg/kg.[1] |
| Rat | - | 50 | 500 | Glycopyrrolate was more effective than atropine in maintaining a normal heart rate in anesthetized rats.[9][15] |
| Rabbit | - | 200 or 2000 | 100 | Glycopyrrolate increased heart rate, while atropine did not show a significant effect.[15] |
Note: These doses are for guidance only. Researchers should determine the optimal dose for their specific experimental conditions through pilot studies.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound and Anticholinergics in Rats
This protocol outlines the procedure for intravenous injection into the lateral tail vein of a rat.
-
Animal Preparation:
-
Properly restrain the rat using a suitable restraining device to ensure the animal is secure and calm.[16]
-
To facilitate vasodilation of the tail veins, warm the tail using a heat lamp or by immersing it in warm water. Be careful not to cause thermal injury.[17]
-
Clean the tail with an antiseptic solution.[18]
-
-
Injection Procedure:
-
Use a sterile 25-27 gauge needle attached to a sterile syringe containing the prepared solution of edrophonium or the edrophonium/anticholinergic mixture.[17]
-
Immobilize the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[18]
-
A successful cannulation may be indicated by a "flash" of blood in the needle hub.
-
Slowly inject a small volume to confirm the needle is in the vein. If successful, the vein will blanch, and there will be no resistance.[17]
-
Administer the solution at a slow, steady rate.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[18]
-
Protocol 2: Continuous Cardiovascular Monitoring in Anesthetized Rats
This protocol describes a method for continuous monitoring of electrocardiogram (ECG) and blood pressure (BP) in anesthetized rats.
-
Anesthesia and Animal Preparation:
-
ECG Monitoring:
-
Place subcutaneous needle electrodes for a standard Lead II ECG configuration (right forelimb, left forelimb, and left hindlimb).[20]
-
Connect the electrodes to an ECG amplifier and data acquisition system to continuously record the heart rate and rhythm.
-
-
Blood Pressure Monitoring:
-
For direct blood pressure measurement, cannulate a femoral or carotid artery with a pressure-sensing catheter.[19][21]
-
Connect the catheter to a pressure transducer, which is then connected to a data acquisition system.[21]
-
This will provide continuous, real-time measurement of systolic, diastolic, and mean arterial pressure.[22]
-
Alternatively, implantable radio-telemetry devices can be used for long-term monitoring in conscious, freely moving rats.[21][23]
-
-
Data Acquisition:
Visualizations
Caption: Mechanism of Edrophonium-induced bradycardia.
Caption: Troubleshooting workflow for edrophonium-induced bradycardia.
Caption: Cholinergic signaling pathway in sinoatrial node cells.
References
- 1. Atropine-edrophonium mixture: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Adenosine A1 antagonism attenuates atropine-resistant hypoxic bradycardia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 6. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Antagonism of the muscarinic effects of edrophonium with atropine or glycopyrrolate. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. The parasympatholytic effects of atropine sulfate and glycopyrrolate in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. mspca.org [mspca.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Cardiovascular and autonomic nervous effects of edrophonium and atropine combinations during neuromuscular blockade antagonism in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intravenous Injection in the Rat (using the tail vein) [norecopa.no]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.vt.edu [research.vt.edu]
- 19. pubcompare.ai [pubcompare.ai]
- 20. dvm360.com [dvm360.com]
- 21. Recording of Rat ECG, BP and heart rate | PPTX [slideshare.net]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. Simultaneous Pulmonary and Systemic Blood Pressure and ECG Interval Measurement in Conscious, Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Continuous Hemodynamic Monitoring in an Intact Rat Model of Simulated Diving - PMC [pmc.ncbi.nlm.nih.gov]
Addressing tachyphylaxis to Edrophonium Chloride in prolonged experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to Edrophonium Chloride in prolonged experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound?
A1: Tachyphylaxis is a rapidly developing decrease in the response to a drug after repeated administration. In the context of this compound, this means that with continuous or frequent application, the expected potentiation of neuromuscular transmission diminishes, leading to a reduced effect over time.
Q2: What is the primary mechanism behind tachyphylaxis to this compound?
A2: The primary mechanism is the desensitization of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1] Prolonged exposure to acetylcholine (ACh), which accumulates due to Edrophonium's inhibition of acetylcholinesterase, causes conformational changes in the nAChR, making it less responsive to ACh. Additionally, Edrophonium itself can directly contribute to channel block and enhance the desensitization of the nAChR.[1]
Q3: How quickly can tachyphylaxis to this compound develop?
A3: Tachyphylaxis to this compound can develop rapidly due to its short-acting nature and the subsequent swift accumulation of acetylcholine at the neuromuscular junction. The onset and magnitude of tachyphylaxis can be influenced by the concentration of Edrophonium used and the frequency of its application.
Q4: Is it possible to reverse tachyphylaxis to this compound during an experiment?
A4: Reversing tachyphylaxis during a prolonged experiment can be challenging. Allowing for a washout period to let the nAChRs recover to their resting state is the most effective method. The duration of this washout period will depend on the extent of desensitization.
Q5: Are there any alternative acetylcholinesterase inhibitors that are less prone to causing tachyphylaxis?
A5: Longer-acting acetylcholinesterase inhibitors like Neostigmine and Pyridostigmine are also subject to inducing tachyphylaxis through similar mechanisms of receptor desensitization. However, the temporal dynamics of tachyphylaxis may differ due to their varied pharmacokinetic and pharmacodynamic profiles. The choice of inhibitor should be guided by the specific requirements of the experimental design.
Troubleshooting Guides
Issue 1: Diminishing muscle contractile response despite repeated this compound application.
| Possible Cause | Troubleshooting Steps |
| Nicotinic Acetylcholine Receptor (nAChR) Desensitization | 1. Implement Washout Periods: Introduce drug-free intervals in your experimental protocol to allow for nAChR recovery. The duration of the washout should be optimized based on your experimental model. 2. Optimize Dosing Regimen: Instead of continuous or high-frequency administration, consider using the lowest effective concentration and increasing the interval between doses. 3. Monitor Receptor State: If technically feasible, utilize electrophysiological techniques such as voltage-clamp to monitor the functional state of the nAChRs.[1] |
| Edrophonium-induced Channel Block | 1. Titrate Concentration: Carefully determine the optimal concentration of this compound that provides sufficient acetylcholinesterase inhibition without causing significant direct channel block.[1] 2. Use in Conjunction with an Agonist: In some experimental setups, co-application with a specific nAChR agonist might help to characterize the nature of the block. |
| Depletion of Presynaptic Acetylcholine (ACh) Stores | 1. Allow for Rest Periods: Similar to washout periods, rest intervals can allow for the replenishment of presynaptic ACh vesicles. 2. Ensure Adequate Choline Supply: Verify that the experimental buffer or perfusate contains an adequate concentration of choline, the precursor for ACh synthesis. |
Issue 2: High variability in the response to this compound across different experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Baseline Neuromuscular Function | 1. Establish a Stable Baseline: Ensure that the baseline neuromuscular function is stable and reproducible before the application of this compound. 2. Standardize Tissue Preparation: Meticulously follow a standardized protocol for tissue dissection and preparation to minimize variability. |
| Differences in Receptor Density or Sensitivity | 1. Use Age- and Sex-Matched Subjects: When using animal models, ensure that the subjects are matched for age and sex, as these factors can influence nAChR expression. 2. Control for Genetic Background: Utilize animals from the same genetic background to minimize variability in receptor subtypes and density. |
| Inaccurate Drug Concentration | 1. Prepare Fresh Solutions: Always prepare fresh solutions of this compound for each experiment to avoid degradation. 2. Verify Pipetting and Dilution Accuracy: Double-check all calculations and use calibrated pipettes to ensure accurate drug concentrations. |
Quantitative Data
The following table summarizes the dose-dependent effect of this compound on the reversal of a vecuronium-induced neuromuscular block, which can indirectly inform the concentrations at which receptor effects and potential tachyphylaxis may become prominent.
| Edrophonium Dose (µg/kg) | Pre-reversal Twitch Height (%) | Mean Train-of-Four (TOF) Ratio (15 min post-dose) | Mean Residual Force after 100-Hz Tetanic Stimulation (RF100) (15 min post-dose) |
| 250 | 10 | ~0.5 | ~0.3 |
| 500 | 10 | ~0.6 | ~0.4 |
| 1000 | 10 | ~0.7 | ~0.5 |
| 250 | 25 | ~0.7 | ~0.4 |
| 500 | 25 | ~0.8 | ~0.5 |
| 1000 | 25 | ~0.85 | ~0.55 |
| 250 | 50 | ~0.8 | ~0.5 |
| 500 | 50 | ~0.9 | ~0.6 |
| 1000 | 50 | ~0.9 | ~0.6 |
| Data adapted from a study on the antagonism of vecuronium-induced block.[2] This table illustrates that higher doses of edrophonium lead to a greater reversal of neuromuscular block. However, in prolonged experiments, repeated application of these higher doses could accelerate the onset of tachyphylaxis. |
Experimental Protocols
Protocol: Induction and Measurement of this compound Tachyphylaxis in an in vitro Nerve-Muscle Preparation
Objective: To induce and quantify the tachyphylactic effect of this compound on neuromuscular transmission.
Materials:
-
Isolated phrenic nerve-hemidiaphragm preparation (e.g., from a rat).
-
Organ bath with physiological saline solution (e.g., Krebs-Ringer solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Supramaximal electrical stimulator for nerve stimulation.
-
Force-displacement transducer to measure muscle contraction.
-
Data acquisition system.
-
This compound stock solution.
Methodology:
-
Preparation and Mounting:
-
Dissect the phrenic nerve-hemidiaphragm preparation and mount it in the organ bath containing physiological saline.
-
Attach the diaphragm to the force-displacement transducer.
-
Position the phrenic nerve on the stimulating electrodes.
-
-
Stabilization and Baseline Recording:
-
Allow the preparation to equilibrate for at least 30 minutes, with continuous perfusion of fresh saline.
-
Deliver single supramaximal stimuli to the phrenic nerve at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions.
-
Record the baseline twitch tension for 10-15 minutes to ensure a stable response.
-
-
Induction of Tachyphylaxis:
-
Introduce this compound into the organ bath at a concentration known to produce a submaximal potentiating effect (e.g., 1 µM).
-
Observe the initial increase in twitch tension.
-
Continue to stimulate the nerve at a higher frequency (e.g., 1 Hz) in the continuous presence of this compound.
-
Record the twitch tension over a prolonged period (e.g., 60-90 minutes). A gradual decline in the potentiated twitch tension indicates the development of tachyphylaxis.
-
-
Data Analysis:
-
Measure the peak potentiation of the twitch tension after the initial application of this compound.
-
Quantify the decline in twitch tension over time as a percentage of the peak potentiation.
-
Plot the twitch tension as a function of time to visualize the tachyphylactic effect.
-
Visualizations
Caption: Experimental workflow for inducing and analyzing this compound tachyphylaxis.
Caption: Signaling pathway of nAChR desensitization influenced by this compound.
Caption: Logical troubleshooting flow for diminished this compound response.
References
Technical Support Center: Minimizing Interference of Edrophonium Chloride with Fluorescent Indicators
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on identifying and mitigating potential interference caused by Edrophonium Chloride in experiments utilizing fluorescent indicators.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my fluorescence assay?
This compound is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2] Its primary biological function is to prevent the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing ACh concentration at cholinergic synapses.[1] This potentiation of ACh signaling is crucial for its clinical and research applications, particularly in studies of neuromuscular junctions and myasthenia gravis.[2]
In the context of fluorescence assays, this compound can introduce complications in two primary ways:
-
Biological Effect: By increasing acetylcholine levels, Edrophonium can activate cholinergic receptors (nicotinic and muscarinic).[3][4][] Activation of these receptors can initiate intracellular signaling cascades, often leading to a genuine biological change in the parameter being measured, such as an increase in intracellular calcium.[3][6] This is a true physiological response, not an artifact.
-
Chemical Interference: The chemical structure of this compound, which includes a phenol group and a quaternary ammonium cation, presents a potential for direct chemical interference with the fluorescent indicator dye itself.[1] This can manifest as autofluorescence or fluorescence quenching.[7][8]
Q2: What are the main types of chemical fluorescence interference?
There are two principal types of direct chemical interference to be aware of:
-
Autofluorescence: Some compounds absorb light at one wavelength and emit it at another, a property known as autofluorescence. Phenolic compounds, a class to which Edrophonium belongs, are known to be autofluorescent, typically in the blue-green region of the spectrum.[9][10][11][12] If a test compound's autofluorescence overlaps with the emission spectrum of your experimental indicator, it can create a false positive signal or increase background noise.[7]
-
Fluorescence Quenching: This occurs when a compound reduces the fluorescence intensity of a fluorophore without chemically altering it.[8][13] Quenching can happen through various mechanisms, including collisional quenching (direct contact) or Förster resonance energy transfer (FRET).[13] Quaternary ammonium compounds have been studied in the context of fluorescence, and the chloride ion itself is a known quencher of quinine fluorescence.[13][14][15][16][17] This can lead to a false negative result or an underestimation of the true signal.
Q3: My fluorescence signal changes after applying this compound. Is this a biological response or a chemical artifact?
This is the most critical question in troubleshooting. The change could be a genuine physiological response (e.g., acetylcholine-induced calcium release) or a chemical artifact (autofluorescence/quenching). Distinguishing between the two requires carefully designed control experiments. A workflow for this is provided in the Troubleshooting section.
Q4: Which fluorescent indicators are most likely to be used in experiments involving this compound?
Given that this compound modulates cholinergic signaling, which is tightly linked to muscle contraction and neuronal excitation, calcium (Ca²⁺) indicators are most frequently implicated.[3] Acetylcholine receptor activation often leads to an influx of Ca²⁺ or its release from intracellular stores. Common indicators include:
-
Fura-2: A ratiometric indicator that allows for more precise quantification of Ca²⁺ concentrations, as the ratio of emission at two excitation wavelengths (340 nm and 380 nm) is measured.[18][19][20]
-
Fluo-4: A single-wavelength indicator that exhibits a large increase in fluorescence intensity upon binding Ca²⁺ and is popular for high-throughput screening.[21][22]
Data Summary Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClNO | [23][24] |
| Molecular Weight | 201.69 g/mol | [1][23][25] |
| Mechanism of Action | Reversible Acetylcholinesterase (AChE) Inhibitor | [1][2] |
| Chemical Class | Quaternary Ammonium Compound, Phenol | [1] |
| Potential Interference | Autofluorescence (from phenol moiety), Fluorescence Quenching | [9][11][13] |
Table 2: Spectral Properties of Common Calcium Indicators
| Indicator | Excitation (Ex) / Emission (Em) Wavelengths (nm) | Type | Key Features |
| Fura-2 | Ex: 340 (Ca²⁺-bound), 380 (Ca²⁺-free)Em: ~505-510 | Ratiometric | Allows for quantitative [Ca²⁺] measurement, less sensitive to dye concentration and photobleaching.[18] |
| Fluo-4 | Ex: ~490Em: ~515-525 | Single-Wavelength | Large fluorescence intensity increase upon Ca²⁺ binding; suitable for HTS.[21] |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues when using this compound with fluorescent indicators.
| Observed Problem | Potential Cause (Artifact) | Potential Cause (Biological) | Recommended Action |
| Signal increases unexpectedly after adding Edrophonium. | Autofluorescence: Edrophonium is fluorescing in the same channel as your indicator. | Real Signal: Edrophonium is inhibiting AChE, leading to ACh accumulation and subsequent Ca²⁺ influx/release. | Run "Compound Only" control (Protocol 1). If autofluorescent, consider a red-shifted dye.[7][26] |
| Signal decreases unexpectedly after adding Edrophonium. | Fluorescence Quenching: Edrophonium is quenching the indicator's signal. | Inhibition/Downregulation: The biological response to Edrophonium leads to a decrease in the measured parameter (e.g., hyperpolarization). | Run "Dye + Compound" acellular control (Protocol 2). If quenching occurs, quantify it and correct the data, or use a lower compound concentration. |
| High background fluorescence in wells with Edrophonium. | Autofluorescence: Edrophonium itself is contributing to the baseline signal. | Tonic Activity: The cell system has baseline cholinergic activity that is now amplified by Edrophonium. | Run "Compound Only" control (Protocol 1). Subtract the background fluorescence from all experimental wells.[27] |
| Inconsistent or noisy signal. | Uneven dye loading or compound distribution. | Heterogeneous cell response. | Ensure proper mixing and incubation.[27] For imaging, analyze single-cell responses. |
Experimental Protocols
Protocol 1: Characterizing Autofluorescence of this compound
Objective: To determine if this compound emits fluorescence at the same wavelengths used for your indicator dye.
Methodology:
-
Prepare Solutions: Prepare this compound in the same assay buffer (e.g., HBSS) to be used in the main experiment, at the highest final concentration you plan to test.
-
Plate Preparation: In a multi-well plate (use the same type as your experiment, e.g., black-walled, clear-bottom), add the following to separate wells:
-
Well A (Buffer Blank): Assay buffer only.
-
Well B (Compound Only): this compound solution.
-
-
Instrument Setup: Set your fluorescence plate reader or microscope to the exact excitation and emission wavelengths used for your primary fluorescent indicator (e.g., for Fluo-4, Ex: 490 nm, Em: 525 nm).
-
Measurement: Read the fluorescence intensity of all wells.
-
Analysis: Subtract the fluorescence of the "Buffer Blank" (Well A) from the "Compound Only" well (Well B). If the resulting value is significantly above zero, this compound is autofluorescent under your experimental conditions. This value can be used for background subtraction in your main experiment.
Protocol 2: Assessing Compound-Induced Fluorescence Quenching
Objective: To determine if this compound quenches the signal of your fluorescent indicator in a cell-free environment.
Methodology:
-
Prepare Solutions:
-
Prepare this compound at 2x the final desired concentration in assay buffer.
-
Prepare a solution of the non-AM ester form of your fluorescent dye (e.g., Fura-2 salt, Fluo-4 salt) in a Ca²⁺ calibration buffer that yields a mid-to-high level of fluorescence.
-
-
Plate Preparation: In a multi-well plate, add the following:
-
Well A (Dye Only): Mix the dye solution with an equal volume of assay buffer.
-
Well B (Dye + Compound): Mix the dye solution with an equal volume of the 2x this compound solution.
-
-
Measurement: Immediately measure the fluorescence intensity of both wells using the appropriate instrument settings.
-
Analysis: Compare the intensity of "Dye + Compound" (Well B) to "Dye Only" (Well A). A significant decrease in fluorescence in Well B indicates quenching. The percentage of quenching can be calculated as [1 - (Intensity_B / Intensity_A)] * 100.
Protocol 3: General Protocol for Intracellular Calcium Measurement with Fura-2 AM
Objective: To measure intracellular calcium changes in cultured cells.
Methodology:
-
Cell Plating: Plate cells onto glass-bottom dishes or appropriate multi-well plates to achieve 80-90% confluency on the day of the experiment.[20]
-
Dye Loading Solution: Prepare a fresh loading solution containing 1-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS with HEPES).[18][19] To aid solubilization, first dissolve the Fura-2 AM stock (in DMSO) in a small volume of buffer containing a non-ionic surfactant like Pluronic F-127 (final conc. ~0.02%).[18][19] An anion transport inhibitor like probenecid can be included to prevent dye leakage.[18][20]
-
Cell Loading:
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with warm buffer to remove extracellular dye.
-
Add fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[20]
-
-
Imaging:
-
Mount the plate/dish on a fluorescence imaging system equipped with filters for Fura-2.
-
Acquire a baseline fluorescence signal by alternating excitation between 340 nm and 380 nm, collecting emission at ~510 nm.
-
Add this compound (or other stimulants) and record the change in the 340/380 nm fluorescence ratio over time.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound at a cholinergic synapse.
Caption: Workflow to differentiate biological signals from artifacts.
Caption: Logical decision tree for troubleshooting fluorescence data.
References
- 1. This compound | C10H16ClNO | CID 8307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovemed.com [dovemed.com]
- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. :: Algae [e-algae.org]
- 12. researchgate.net [researchgate.net]
- 13. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescent dyes with multiple quaternary ammonium centers for specific image discrimination and Gram-positive antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A new class of quaternary ammonium compounds as potent and environmental friendly disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiseptic quaternary ammonium compound tolerance by gram-negative bacteria can be rapidly detected using an impermeant fluorescent dye-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. hellobio.com [hellobio.com]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. content.abcam.com [content.abcam.com]
- 23. This compound [webbook.nist.gov]
- 24. scbt.com [scbt.com]
- 25. raybiotech.com [raybiotech.com]
- 26. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide for Researchers: Edrophonium Chloride vs. Neostigmine for Reversing Neuromuscular Blockade
For researchers and drug development professionals navigating the complexities of neuromuscular blockade reversal, the choice between edrophonium chloride and neostigmine is a critical decision point. Both are acetylcholinesterase inhibitors that effectively reverse the effects of non-depolarizing neuromuscular blocking agents (NMBAs), but they exhibit distinct pharmacological profiles that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for your research needs.
Mechanism of Action: A Shared Pathway
Both edrophonium and neostigmine function by inhibiting the enzyme acetylcholinesterase at the neuromuscular junction. This inhibition leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, which then competes with the NMBA at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, thereby restoring neuromuscular transmission.[1][2][3]
Neostigmine forms a carbamoylated enzyme complex, which is more stable and hydrolyzes more slowly than the acetylated enzyme, resulting in a longer duration of action.[2] Edrophonium, on the other hand, binds reversibly to the anionic site of acetylcholinesterase through weak hydrogen bonds, leading to a more rapid onset but shorter duration of action.[1][2]
References
A Comparative Guide to the In Vitro Potency of Edrophonium Chloride and Pyridostigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two key acetylcholinesterase inhibitors: Edrophonium Chloride and Pyridostigmine. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and scientific investigations.
Executive Summary
This compound and Pyridostigmine are both reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. While both drugs share this fundamental mechanism, their in vitro potencies exhibit notable differences. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: In Vitro Potency Comparison
| Compound | Metric | Concentration | Reference |
| This compound | Concentration reducing the time constant of open time distributions by 50% | 3.8 µM | [1] |
| Pyridostigmine | Concentration reducing the time constant of open time distributions by 50% | 97 µM | [1] |
Table 1: Comparative In Vitro Potency of this compound and Pyridostigmine on Acetylcholine-Activated Ion Channels
The data clearly indicates that This compound is significantly more potent than Pyridostigmine in modulating acetylcholine-activated ion channels in this in vitro setting, requiring a substantially lower concentration to achieve a 50% effect.
Signaling Pathway and Mechanism of Action
Edrophonium and Pyridostigmine act as acetylcholinesterase inhibitors. The enzyme acetylcholinesterase breaks down the neurotransmitter acetylcholine into choline and acetate, terminating the signal transmission at cholinergic synapses. By reversibly binding to and inhibiting acetylcholinesterase, these drugs lead to an accumulation of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine enhances the activation of both muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane, thereby potentiating cholinergic signaling.
Figure 1: Mechanism of action of Acetylcholinesterase Inhibitors.
Experimental Protocols
The in vitro potency of acetylcholinesterase inhibitors is commonly determined using the Ellman's method. This colorimetric assay measures the activity of AChE.
Principle of the Ellman's Method:
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to the AChE activity. When an inhibitor is present, the rate of the reaction decreases.
General Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method): [2][3][4]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes) in buffer.
-
Acetylthiocholine iodide (ATCI) substrate solution in buffer.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in buffer.
-
Test compounds (this compound and Pyridostigmine) dissolved in an appropriate solvent at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add a pre-determined volume of phosphate buffer.
-
Add a specific volume of the AChE enzyme solution.
-
Add a volume of the test compound solution (or vehicle for control).
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add a volume of the DTNB solution to each well.
-
Initiate the reaction by adding a volume of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the resulting dose-response curve.
-
Figure 2: Experimental workflow for determining AChE inhibition.
Conclusion
Based on the available in vitro data, this compound demonstrates a significantly higher potency in modulating acetylcholine-activated ion channels compared to Pyridostigmine. This suggests that at a molecular and cellular level, Edrophonium is a more potent agent. Researchers and drug development professionals should consider these differences in in vitro potency when designing experiments, interpreting results, and developing new therapeutic agents targeting the cholinergic system. The provided experimental protocol for the Ellman's assay offers a standardized method for further in-house comparisons and characterization of these and other acetylcholinesterase inhibitors.
References
- 1. Comparison of anticholinesterases and their effects on acetylcholine-activated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of Edrophonium Chloride on Acetylcholinesterase Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Edrophonium Chloride on acetylcholinesterase (AChE), benchmarked against other notable AChE inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist in research and drug development endeavors.
Executive Summary
Comparative Inhibitory Potency
The inhibitory effect of a compound on an enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates a higher inhibitory potency.
Table 1: Inhibitory Potency (IC50 and Ki) of this compound on Acetylcholinesterase from Various Sources
| Source of Acetylcholinesterase | IC50 (µM) | Ki (µM) |
| Human Erythrocytes | 0.2[4][5] | 0.2[4][5] |
| Purified Calf Forebrain | 0.05[4][5] | 0.2[4][5] |
| Purified Octopus Brain | 0.5[4][5] | 0.4[4][5] |
Table 2: Comparative Inhibitory Potency (IC50) of Various AChE Inhibitors
This table provides a comparison of the IC50 values of several AChE inhibitors. It is important to note that the experimental conditions under which these values were determined may vary, which can influence the results.
| Inhibitor | IC50 (nM) | Source of AChE |
| Physostigmine | 0.67[6][7] | Rat Brain[6][7] |
| Rivastigmine | 4.3[6][7] | Rat Brain[6][7] |
| Donepezil | 6.7[6][7] | Rat Brain[6][7] |
| Tacrine | 77[6][7] | Rat Brain[6][7] |
Table 3: Comparative Inhibitory Potency (Ki) on Acetylcholinesterase G1 and G4 Subtypes in Rat Brain
Acetylcholinesterase exists in different molecular forms, with G1 (monomeric) and G4 (tetrameric) being major forms in the brain.[8] The G4 form is predominantly membrane-bound, while the G1 form is more soluble.[8] The following table details the inhibitory constants (Ki) of several AChE inhibitors against these subtypes in different regions of the rat brain. Data for this compound on these specific subtypes was not available in the reviewed literature.
| Brain Region | Inhibitor | Ki (nM) - G4 form | Ki (nM) - G1 form |
| Cortex | Huperzine A | 7 | - |
| Donepezil | 4 | 3.5 | |
| Tacrine | - | 23 | |
| Hippocampus | Huperzine A | - | - |
| Physostigmine | - | - | |
| Donepezil | - | - | |
| Tacrine | - | - | |
| Striatum | Huperzine A | - | - |
| Donepezil | - | - |
Data for all inhibitors across all brain regions and subtypes was not consistently available in the cited source.
Mechanism of Action of Acetylcholinesterase Inhibition
The primary function of acetylcholinesterase is the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetate, terminating the signal at cholinergic synapses.[9] Inhibitors of AChE prevent this breakdown, leading to an increased concentration and prolonged action of acetylcholine in the synaptic cleft.
References
- 1. Edrophonium - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound [glowm.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Portico [access.portico.org]
- 7. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular forms of acetylcholinesterase and butyrylcholinesterase in the aged human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Edrophonium Chloride vs. Physostigmine: A Comparative Guide for Cognitive Enhancement Research
For researchers, scientists, and drug development professionals, the choice of a cholinergic agent is critical in the investigation of cognitive processes. This guide provides a detailed comparison of two acetylcholinesterase inhibitors, edrophonium chloride and physostigmine, offering insights into their mechanisms, experimental data, and protocols relevant to cognitive enhancement research.
While both this compound and physostigmine inhibit the acetylcholinesterase enzyme, thereby increasing the synaptic availability of acetylcholine, their distinct physicochemical properties lead to vastly different applications in neuroscience research. Physostigmine, a tertiary amine, readily crosses the blood-brain barrier, making it a valuable tool for studying the central cholinergic system's role in cognition. In contrast, this compound, a quaternary ammonium compound, acts primarily in the periphery with limited central nervous system penetration, a critical factor to consider in the design of cognitive studies.
Comparative Analysis of Physicochemical and Pharmacological Properties
| Feature | This compound | Physostigmine |
| Chemical Structure | Quaternary ammonium compound | Tertiary amine |
| Blood-Brain Barrier Permeability | Poor | Readily crosses |
| Primary Site of Action | Periphery (neuromuscular junction) | Central and peripheral nervous systems |
| Onset of Action | Rapid (30-60 seconds)[1] | Rapid |
| Duration of Action | Short (5-10 minutes)[2] | Short (hydrolyzed within 2 hours)[3] |
| Primary Clinical Use | Diagnosis of myasthenia gravis (Tensilon test)[4] | Reversal of anticholinergic toxicity, research in cognitive disorders[3][5] |
| Reported Central Nervous System Effects | Dizziness, confusion (infrequent)[2][6] | Cognitive enhancement, potential for central cholinergic side effects[3][5] |
Quantitative Data from Cognitive Enhancement Research: Physostigmine
To date, research on cognitive enhancement has predominantly focused on physostigmine due to its central activity. This compound is not typically studied for cognitive effects, and as such, no quantitative data from dedicated cognitive enhancement trials are available.
The following table summarizes results from clinical studies investigating the efficacy of physostigmine in patients with Alzheimer's disease, a condition characterized by cholinergic deficits. The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) is a standard tool used to measure cognitive function in these trials, with a decrease in score indicating improvement.
| Study Population | Intervention | Dosage | Duration | Mean Change in ADAS-Cog Score (vs. Placebo) | Reference |
| Mild to moderate Alzheimer's disease | Controlled-release physostigmine | Mean 25 mg/day | 6 weeks | -1.75 points | [5] |
| Mild to moderate Alzheimer's disease | Controlled-release physostigmine | Mean 27 mg/day | 12 weeks | -2.02 points | [5] |
| Early Alzheimer's disease | Oral physostigmine with lecithin | 2.0 or 2.5 mg (optimal individual dose) | Not specified | Improvement in total recall and long-term storage retrieval | [7] |
| Alzheimer's disease | Intravenous physostigmine | 0.125 mg, 0.25 mg, or 0.50 mg | Single dose | Improved performance on a recognition memory task | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for preclinical cognitive assessment using physostigmine.
Preclinical Model: Rodent
1. Novel Object Recognition Test
This test assesses learning and memory in rodents. The protocol is based on the innate tendency of mice to explore a novel object more than a familiar one.
-
Habituation: On the first day, mice are allowed to freely explore an empty open-field arena for 5-10 minutes to acclimate them to the environment.[9][10]
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena. Mice are placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes).[9][10] The time spent exploring each object is recorded.
-
Inter-trial Interval: Following the training phase, the mouse is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes).[9][11]
-
Drug Administration: Physostigmine (e.g., 0.05, 0.10, or 0.20 mg/kg) or a vehicle control is typically administered intraperitoneally at a specific time point before the training or testing phase, depending on the research question.[12]
-
Data Analysis: A discrimination index is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.
2. Morris Water Maze
This test is a widely used tool to study spatial learning and memory, which is highly dependent on the hippocampus.
-
Apparatus: A large circular pool is filled with opaque water (e.g., using non-toxic paint or powdered milk) maintained at a specific temperature (e.g., 26°C). A small escape platform is submerged just below the water's surface in one of the four quadrants of the pool.[13][14]
-
Pre-training: Animals are first trained to find a visible platform to ensure they can swim and are motivated to escape the water.[13]
-
Acquisition (Learning) Phase: The platform is hidden, and animals are released into the water from different starting positions. They must use distal cues in the room to navigate to the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.[15]
-
Probe Trial (Memory Test): After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[16]
-
Drug Administration: Physostigmine or a vehicle control is administered before the daily training sessions to assess its effect on learning and memory consolidation.
-
Data Analysis: Key metrics include escape latency, distance swam to the platform, and the percentage of time spent in the target quadrant during the probe trial.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Physostigmine for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tensilon test - Wikipedia [en.wikipedia.org]
- 5. Physostigmine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. Oral physostigmine and lecithin improve memory in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of memory processes in Alzheimer's disease with multiple-dose intravenous physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of physostigmine and scopolamine on rats' performances in object-recognition and radial-maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Complex Dance: Edrophonium Chloride and Nicotinic Acetylcholine Receptor Desensitization
A Comparative Guide for Researchers and Drug Development Professionals
The intricate regulation of nicotinic acetylcholine receptors (nAChRs) is a cornerstone of synaptic transmission and a critical area of investigation for therapeutic development. A key aspect of this regulation is receptor desensitization, a process that modulates the duration and intensity of cholinergic signaling. Edrophonium chloride, a short-acting acetylcholinesterase inhibitor, has long been a tool in the diagnosis of myasthenia gravis. However, its direct interactions with nAChRs, particularly its role in promoting desensitization, are of significant interest to researchers exploring the nuances of neuromuscular and central nervous system pharmacology. This guide provides a comparative analysis of the mechanism of this compound on nAChR desensitization, juxtaposed with other relevant modulators, and is supported by experimental data and detailed protocols.
Mechanism of Action: A Dual Role for Edrophonium
Edrophonium's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft.[1][2][3] This inhibition leads to an increased concentration and prolonged presence of ACh, thereby enhancing cholinergic neurotransmission. However, research has revealed a more direct and complex interaction of edrophonium with nAChRs.
Beyond its effect on ACh levels, edrophonium directly modulates nAChR function through two primary mechanisms:
-
Channel Block: Edrophonium can physically obstruct the ion channel pore of the nAChR, preventing the influx of cations and thus inhibiting the receptor's function. This inhibition is voltage-dependent, being more pronounced at hyperpolarized membrane potentials.[4]
-
Enhanced Desensitization: At clinically relevant concentrations, edrophonium has been shown to enhance the desensitization of nAChRs.[4] Desensitization is a state in which the receptor, despite being bound to an agonist, is non-functional and does not permit ion flow. By promoting this state, edrophonium can further limit the response to acetylcholine.
These dual actions on the nAChR may explain some of the clinical observations with edrophonium, such as its limited ability to completely reverse profound neuromuscular blockade.[4]
Comparative Analysis with Alternative nAChR Modulators
To better understand the unique profile of edrophonium, it is essential to compare its effects with other compounds that modulate nAChR desensitization. These alternatives can be broadly categorized as other acetylcholinesterase inhibitors and direct nAChR modulators.
Acetylcholinesterase Inhibitors: Neostigmine and Pyridostigmine
Neostigmine and pyridostigmine are longer-acting AChE inhibitors commonly used in the treatment of myasthenia gravis.[5] Like edrophonium, they increase synaptic ACh levels. However, their direct interactions with nAChRs appear to differ. While all three drugs can cause a concentration-dependent inhibition of nAChR currents, the direct desensitizing effect is most prominently noted with edrophonium within its clinical concentration range.[4] Some studies suggest that pyridostigmine's effects on neuromuscular function may also involve desensitization of postsynaptic receptors, particularly with prolonged administration.[6][7][8] Neostigmine's onset of action is slower than edrophonium's.[9][10][11]
Direct nAChR Modulators: Silent Desensitizers and Allosteric Modulators
More recently, compounds that directly target nAChR desensitization without a primary effect on AChE have been developed.
-
Silent Desensitizers (e.g., Sazetidine-A): These compounds bind to the orthosteric site (the same site as acetylcholine) of the nAChR but do not activate the channel. Instead, they potently induce and stabilize the desensitized state.[12] Sazetidine-A, for instance, shows high selectivity for the α4β2 nAChR subtype and has been investigated for its potential in smoking cessation.[3][13] Its mechanism of trapping the receptor in a high-affinity desensitized state is a distinct approach to modulating cholinergic signaling compared to the dual action of edrophonium.[12]
-
Positive Allosteric Modulators (PAMs) (e.g., PNU-120596): PAMs bind to a site on the receptor distinct from the agonist binding site (an allosteric site) and modulate the receptor's response to agonists. PNU-120596 is a well-characterized PAM of the α7 nAChR. It is classified as a Type II PAM, meaning it not only potentiates the agonist-induced current but also dramatically slows the rate of desensitization.[14] This effect is in stark contrast to edrophonium, which enhances desensitization.
Quantitative Data Comparison
The following table summarizes available quantitative data for edrophonium and its alternatives. It is important to note that direct comparative studies on the same nAChR subtype are limited, and the data presented here are compiled from various sources.
| Compound | Class | nAChR Subtype | Parameter | Value | Reference |
| This compound | AChE Inhibitor / Channel Blocker | α2βγδ (muscle-type) | IC50 (Channel Block) | 82.1 ± 5.0 µM (-60 mV) | [4] |
| IC50 (Channel Block) | 50.8 ± 2.7 µM (-90 mV) | [4] | |||
| IC50 (Channel Block) | 41.1 ± 1.3 µM (-120 mV) | [4] | |||
| Neostigmine | AChE Inhibitor | - | Onset of Action | Slower than Edrophonium | [9][10][11] |
| Pyridostigmine | AChE Inhibitor | - | IC50 (Twitch Depression) | ~2 mM | [6] |
| Sazetidine-A | Silent Desensitizer | α4β2 | Ki | 0.4 nM (rat), 0.6 nM (human) | [4] |
| α3β4, α7 | Selectivity | >3,500-fold vs α4β2 | [3] | ||
| PNU-120596 | Positive Allosteric Modulator (Type II) | α7 | EC50 (Potentiation) | 216 nM |
Note: The primary study on edrophonium's direct nAChR effects used the α2βγδ subtype expressed in Xenopus laevis oocytes. Data for other compounds may be from different receptor subtypes and experimental systems, making direct comparisons challenging.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) for nAChR Desensitization in Xenopus Oocytes
This protocol is a generalized procedure based on the methodology used in studies investigating the effects of compounds on nAChR function.
1. Oocyte Preparation and cRNA Injection:
- Harvest stage V-VI oocytes from female Xenopus laevis.
- Treat with collagenase to defolliculate the oocytes.
- Inject oocytes with cRNAs encoding the desired nAChR subunits (e.g., α2, β, γ, δ for the muscle-type receptor).
- Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., ND96) to allow for receptor expression.
2. Electrophysiological Recording Setup:
- Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96 buffer).
- Use two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
- Impale the oocyte with both microelectrodes.
- Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV) using a voltage-clamp amplifier.
3. Desensitization Protocol:
- Control Response: Apply a short pulse (e.g., 1-2 seconds) of a saturating concentration of an nAChR agonist (e.g., acetylcholine or a stable analog like DMPP) and record the peak inward current.
- Washout: Perfuse the chamber with the recording solution to allow the receptor to recover from activation and any short-term desensitization.
- Conditioning (Desensitizing) Pulse: Apply the test compound (e.g., edrophonium) at the desired concentration for a prolonged period (e.g., 30-60 seconds) in the presence of the agonist.
- Test Pulse: Immediately following the conditioning pulse, apply a short test pulse of the agonist alone and record the peak inward current.
- Recovery: After a washout period, apply another test pulse of the agonist to assess the recovery from desensitization.
4. Data Analysis:
- Measure the peak current amplitude of the control and test pulses.
- Calculate the percentage of desensitization as: (1 - (Test Pulse Amplitude / Control Pulse Amplitude)) * 100.
- To determine the kinetics of desensitization, fit the decay of the current during the conditioning pulse to an exponential function.
- To determine the kinetics of recovery, plot the peak current amplitude of test pulses at various time points after the conditioning pulse and fit the data to an exponential function.
Visualizing the Mechanisms
nAChR State Transitions
The following diagram illustrates the different states of a nicotinic acetylcholine receptor and the transitions between them.
Modulation of nAChR Desensitization
This diagram illustrates how this compound and other modulators influence the state transitions of the nAChR.
Experimental Workflow for TEVC
This diagram outlines the key steps in a typical Two-Electrode Voltage Clamp experiment to study nAChR desensitization.
Conclusion
The mechanism of this compound on nicotinic acetylcholine receptors is multifaceted, extending beyond its well-established role as an acetylcholinesterase inhibitor. Its ability to directly block the nAChR channel and, importantly, to enhance receptor desensitization provides a more complete picture of its pharmacological profile. When compared to other nAChR modulators, edrophonium occupies a unique position. Unlike longer-acting AChE inhibitors, its direct effects on the receptor are more pronounced at clinical concentrations. In contrast to silent desensitizers and positive allosteric modulators that offer more targeted and often subtype-specific modulation of desensitization, edrophonium's actions are a composite of indirect and direct effects.
For researchers and drug development professionals, understanding these distinct mechanisms is crucial for the rational design of novel therapeutics targeting the cholinergic system. The continued exploration of how different compounds modulate nAChR desensitization will undoubtedly pave the way for more selective and effective treatments for a range of neurological and neuromuscular disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neostigmine, pyridostigmine, and edrophonium as antagonists of pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The nature of the interactions of pyridostigmine with the nicotinic acetylcholine receptor-ionic channel complex. I. Agonist, desensitizing, and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of edrophonium and neostigmine for the antagonism of atracurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Successful desensitization protocol for pyridostigmine in a 12 year old patient with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Successful desensitization protocol for pyridostigmine hypersensitivity in a patient with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylcholinesterase Inhibitors: Focus on Edrophonium Chloride Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Edrophonium Chloride with other commonly used acetylcholinesterase (AChE) inhibitors. The focus is on the specificity of these compounds in AChE activity assays, supported by experimental data and detailed protocols.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the therapeutic basis for treating conditions like myasthenia gravis and Alzheimer's disease.[2][3] The specificity of an AChE inhibitor is paramount to minimize off-target effects and improve therapeutic outcomes.
This compound is a short-acting, reversible AChE inhibitor.[4][5] It is structurally distinct from many other inhibitors and exhibits a unique binding mechanism, which is a key aspect of its specificity.[4] This guide will delve into a comparative analysis of this compound against other notable AChE inhibitors.
Comparative Analysis of AChE Inhibitors
The inhibitory potency of various compounds against AChE is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes the reported IC50 values for this compound and a selection of other AChE inhibitors.
Disclaimer: The IC50 values presented in this table are compiled from various sources. Direct comparison should be made with caution as experimental conditions, such as enzyme source, substrate concentration, and buffer composition, can significantly influence the results. For a definitive comparison, these inhibitors should be evaluated side-by-side in a standardized assay.
| Inhibitor | Target Enzyme | IC50 / Ki | Source(s) |
| This compound | Acetylcholinesterase (AChE) | Ki: 0.2 µM (human erythrocytes) | [6] |
| Neostigmine | Acetylcholinesterase (AChE) | IC50: 0.062 µM (human) | [7] |
| Pyridostigmine | Acetylcholinesterase (AChE) | IC50: 0.35 µM (human) | [8] |
| Donepezil | Acetylcholinesterase (AChE) | IC50: 6.7 nM (rat) | [9] |
| Rivastigmine | Acetylcholinesterase (AChE) | IC50: 4.3 - 4760 nM | [10][11] |
| Galantamine | Acetylcholinesterase (AChE) | IC50: 410 nM | |
| Tacrine | Acetylcholinesterase (AChE) | IC50: 31 nM - 109 nM | [2][12][13] |
Specificity and Mechanism of Action
A key differentiator for this compound is its binding site on the AChE enzyme. While many AChE inhibitors, such as neostigmine and pyridostigmine, bind to the catalytic active site, this compound binds to a peripheral allosteric site, specifically at the Serine-103 residue.[4] This allosteric binding mechanism can confer a higher degree of specificity for AChE.
Inhibitors like donepezil have a more complex interaction, binding along the active-site gorge and extending from the anionic subsite to the peripheral anionic site.[14][15]
Below is a diagram illustrating the different binding sites on the acetylcholinesterase enzyme.
Caption: Binding sites of different classes of inhibitors on the AChE enzyme.
Off-Target Effects of this compound
The primary off-target effects of this compound are a direct consequence of its mechanism of action – the potentiation of acetylcholine. This leads to generalized cholinergic effects, which can include:
-
Muscarinic effects: Increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and bronchospasm.[2]
-
Nicotinic effects: Muscle fasciculations and cramps.[4]
These effects are generally dose-dependent and short-lived due to the rapid clearance of this compound.[5]
Experimental Protocols
The following is a detailed protocol for a standard in vitro acetylcholinesterase activity assay using the Ellman method, which can be adapted to compare the inhibitory potential of this compound and other compounds.
Objective: To determine the IC50 value of an inhibitor for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors (e.g., this compound, Neostigmine, etc.) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Inhibitor solution (or vehicle for control)
-
DTNB solution
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The yellow color produced is due to the reaction of the product of acetylcholine hydrolysis (thiocholine) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration and the control.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the AChE activity, by fitting the data to a suitable dose-response curve.
-
Below is a workflow diagram for the AChE activity assay.
Caption: Workflow for determining the IC50 of an AChE inhibitor.
Conclusion
This compound demonstrates a distinct profile as an acetylcholinesterase inhibitor due to its rapid, reversible action and its allosteric binding mechanism. This specificity for a site other than the catalytic active site may offer advantages in certain research and therapeutic contexts. However, its clinical utility is limited by its short duration of action and cholinergic side effects. A thorough understanding of its performance in standardized, comparative assays is crucial for researchers and drug development professionals when selecting an appropriate AChE inhibitor for their specific needs. This guide provides the foundational information and experimental framework for such an evaluation.
References
- 1. The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design. | Semantic Scholar [semanticscholar.org]
- 4. Edrophonium - Wikipedia [en.wikipedia.org]
- 5. This compound [glowm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rivastigmine tartrate | Cholinesterase Inhibitors: R&D Systems [rndsystems.com]
- 11. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Donepezil - Proteopedia, life in 3D [proteopedia.org]
- 15. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
